molecular formula C10H7NO5 B2711919 4-Hydroxy-6-methyl-3-nitrocoumarin CAS No. 22375-56-0

4-Hydroxy-6-methyl-3-nitrocoumarin

Número de catálogo: B2711919
Número CAS: 22375-56-0
Peso molecular: 221.168
Clave InChI: KUALEWXMXRPRRL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Hydroxy-6-methyl-3-nitrocoumarin is a useful research compound. Its molecular formula is C10H7NO5 and its molecular weight is 221.168. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-hydroxy-6-methyl-3-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5/c1-5-2-3-7-6(4-5)9(12)8(11(14)15)10(13)16-7/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUALEWXMXRPRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-Hydroxy-6-methyl-3-nitrocoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of 4-Hydroxy-6-methyl-3-nitrocoumarin, a heterocyclic compound of interest in medicinal chemistry. The synthesis is a two-step process commencing with the Pechmann condensation to form the coumarin backbone, followed by a regioselective nitration. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and presents relevant quantitative data for reproducibility. Visual diagrams of the experimental workflow and reaction pathway are included to facilitate a clear understanding of the process.

Introduction

Coumarins are a significant class of benzopyran-2-one derivatives found in many natural sources and are known for their diverse pharmacological activities. The introduction of specific functional groups onto the coumarin scaffold can significantly modulate their biological properties. The 4-hydroxycoumarin core, in particular, is the foundational structure for several anticoagulant drugs. The addition of a nitro group at the C3 position and a methyl group at the C6 position can lead to novel compounds with potential applications in drug discovery. The synthesis of this compound is typically achieved by the electrophilic nitration of the precursor, 4-Hydroxy-6-methylcoumarin. This guide outlines a reliable and reproducible methodology for its laboratory-scale synthesis.

Synthesis Pathway Overview

The synthesis of the target compound is accomplished in two primary stages:

  • Stage 1: Synthesis of 4-Hydroxy-6-methylcoumarin. This intermediate is prepared via a Pechmann condensation reaction between p-cresol and malonic acid. This reaction is typically catalyzed by a combination of a Lewis acid (e.g., zinc chloride) and a dehydrating agent (e.g., phosphorus oxychloride).

  • Stage 2: Nitration of 4-Hydroxy-6-methylcoumarin. The intermediate is then subjected to electrophilic nitration to introduce a nitro group (-NO₂) at the C3 position. This is achieved using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions.

Experimental Protocols

Stage 1: Synthesis of 4-Hydroxy-6-methylcoumarin

This protocol is adapted from the general procedure for synthesizing 4-hydroxycoumarin derivatives.[1]

Reagents and Materials:

  • p-Cresol

  • Malonic Acid

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Phosphorus Oxychloride (POCl₃)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Dilute Hydrochloric Acid (HCl)

  • Water

  • Round-bottom flask with heating mantle and reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine p-cresol (0.21 mol), malonic acid (0.21 mol), anhydrous zinc chloride (0.62 mol), and phosphorus oxychloride (0.63 mol).

  • Heat the mixture at 60-65 °C with continuous stirring for approximately 40 hours.

  • After the reaction period, cool the mixture to room temperature.

  • Carefully decompose the reaction mixture by slowly adding it to cold water with stirring. A solid precipitate will form.

  • Filter the solid product and wash it with water.

  • Dissolve the crude solid in a 10% aqueous sodium carbonate solution.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with dilute hydrochloric acid until precipitation of the product is complete.

  • Filter the purified solid, wash with water, and dry thoroughly. The resulting product is 4-Hydroxy-6-methylcoumarin.

Stage 2: Synthesis of this compound

This protocol is based on established methods for the nitration of 4-hydroxycoumarins.[2][3][4][5]

Reagents and Materials:

  • 4-Hydroxy-6-methylcoumarin (from Stage 1)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed ice and water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • Place 4-Hydroxy-6-methylcoumarin (e.g., 1.2 g) in a round-bottom flask and dissolve it in concentrated sulfuric acid (e.g., 10 mL) with stirring.

  • Cool the flask in an ice bath until the internal temperature is below 5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.5 mL) to concentrated sulfuric acid (e.g., 1.5 mL) in a separate cooled vessel.

  • Add the nitrating mixture dropwise to the stirred coumarin solution using a dropping funnel, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for one hour.

  • Pour the reaction mixture slowly and with vigorous stirring into a beaker containing a large amount of crushed ice.

  • A solid precipitate of this compound will form.

  • Filter the crude product and wash it thoroughly with cold water to remove residual acid.

  • Purify the product by recrystallization from ethanol to obtain the final compound.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis stages. Yields are representative and can vary based on reaction scale and conditions.

StageReactant(s)ProductTypical Yield (%)Melting Point (°C)Reference
1p-Cresol, Malonic Acid4-Hydroxy-6-methylcoumarin66%275-277[1]
24-Hydroxycoumarin*4-Hydroxy-3-nitrocoumarin52%199-201[2]

*Note: Data for the direct precursor is not available in the cited literature; this value is for the nitration of the parent 4-hydroxycoumarin, which serves as a close analogue and provides a reasonable yield expectation.

Visualizations

Experimental Workflow

G cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Nitration A Reactants (p-Cresol, Malonic Acid, ZnCl2, POCl3) B Pechmann Condensation (60-65°C, 40h) A->B C Workup & Purification (Hydrolysis, Filtration, Acidification) B->C D Intermediate Product (4-Hydroxy-6-methylcoumarin) C->D E Nitration Reaction (H2SO4, HNO3, <10°C) D->E Intermediate Used F Precipitation (Pour onto ice) E->F G Purification (Filtration, Recrystallization) F->G H Final Product (this compound) G->H

Caption: Overall workflow for the synthesis of this compound.

Chemical Reaction Pathway

G cluster_0 Stage 1: Pechmann Condensation cluster_1 Stage 2: Nitration p_cresol p-Cresol plus1 + malonic_acid Malonic Acid intermediate 4-Hydroxy-6-methylcoumarin malonic_acid->intermediate ZnCl₂, POCl₃ final_product This compound intermediate->final_product HNO₃, H₂SO₄

Caption: Chemical reaction pathway for the two-stage synthesis.

References

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-6-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and known biological activities of 4-Hydroxy-6-methyl-3-nitrocoumarin. The information is compiled for professionals in chemical research and drug development, with a focus on structured data, detailed experimental protocols, and visual representations of key processes.

Core Chemical Properties

This compound belongs to the coumarin family, a class of benzopyrone compounds known for their wide range of biological activities.[1][2] The introduction of a methyl group at the 6-position and a nitro group at the 3-position significantly modifies the electronic and steric properties of the parent 4-hydroxycoumarin scaffold, influencing its chemical reactivity and pharmacological profile.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its immediate precursor, 4-Hydroxy-6-methylcoumarin.

Property4-Hydroxy-6-methylcoumarin (Precursor)This compound (Target)Source(s)
Molecular Formula C₁₀H₈O₃C₁₀H₇NO₅[3]
Molecular Weight 176.17 g/mol 221.17 g/mol [3]
Appearance Crystalline solidExpected to be a crystalline solidN/A
Melting Point 261-264 °CData not available in cited literature. The related 4-hydroxy-3-nitrocoumarin melts at 172 °C.
Assay Purity ≥98%≥98% (Typical for commercial reagents)
Spectroscopic Data
SpectroscopyExpected Characteristic Peaks/Signals
FT-IR (KBr, cm⁻¹) ~3500 (O-H stretch), ~1750 (C=O lactone stretch), ~1610 (C=C aromatic stretch), ~1520 & ~1340 (NO₂ asymmetric and symmetric stretch).
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons (δ 7.0-8.5), a singlet for the C5-H, a singlet for the methyl group protons (~δ 2.4), and a broad singlet for the hydroxyl proton.
UV-Vis (DMF, λmax) Expected absorption maxima around 310-320 nm, characteristic of the extended π-system of the nitrocoumarin core.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the 4-Hydroxy-6-methylcoumarin backbone, followed by electrophilic nitration at the C3 position.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Nitration p-Cresol p-Cresol Pechmann Condensation Pechmann Condensation p-Cresol->Pechmann Condensation:w ZnCl₂ / POCl₃ 60-65 °C Malonic Acid Malonic Acid Malonic Acid->Pechmann Condensation:w Precursor 4-Hydroxy-6-methylcoumarin Nitration Electrophilic Nitration Precursor->Nitration Pechmann Condensation->Precursor Target This compound Nitration->Target Reagents Conc. H₂SO₄ NaNO₃ or KNO₃ Reagents->Nitration:w

Caption: Synthesis workflow for this compound.

Protocol 1: Synthesis of 4-Hydroxy-6-methylcoumarin

This procedure is based on the Pechmann condensation reaction.[5]

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and condenser, combine p-cresol (1 equivalent), malonic acid (1 equivalent), anhydrous zinc chloride (3 equivalents), and phosphorus oxychloride (3 equivalents).

  • Heating: Heat the reaction mixture to 60-65 °C with constant stirring for approximately 40 hours.

  • Work-up: Cool the mixture to room temperature and carefully decompose it by adding it to cold water. A solid precipitate will form.

  • Purification: Filter the solid. Dissolve the crude product in a 10% aqueous sodium carbonate solution.

  • Acidification: Acidify the solution with dilute hydrochloric acid to re-precipitate the product.

  • Isolation: Filter the resulting crystals, wash with water, and dry to yield 4-Hydroxy-6-methylcoumarin.

Protocol 2: Synthesis of this compound

This protocol is adapted from general methods for the nitration of 4-hydroxycoumarins.[4][6]

  • Reaction Setup: Add 4-Hydroxy-6-methylcoumarin (1 equivalent) to concentrated sulfuric acid in a flask, ensuring the mixture is cooled in an ice bath (0-5 °C).

  • Nitrating Agent Addition: Slowly add sodium nitrate or potassium nitrate (1 equivalent) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture in the ice bath for 1-2 hours.

  • Work-up: Pour the reaction mixture over crushed ice. A solid precipitate of this compound will form.

  • Isolation: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

Chemical Reactivity and Biological Activity

The reactivity of this compound is governed by its three key functional components: the 4-hydroxy-enol system, the aromatic ring, and the nitro group.

G cluster_0 Chemical Structure cluster_1 Resulting Properties Scaffold 4-Hydroxycoumarin Core Product This compound Scaffold->Product Sub1 6-Methyl Group (Electron Donating) Sub1->Product Sub2 3-Nitro Group (Electron Withdrawing) Sub2->Product Activity Antiallergic Activity Product->Activity Leads to

Caption: Logical relationship of structure to biological activity.

Chemical Reactivity
  • Tautomerism: Like other 4-hydroxycoumarins, this molecule can exist in keto-enol tautomeric forms, which influences its reactivity at both the C3 and C4 positions.[7]

  • Acidity: The enolic hydroxyl group is acidic and can be deprotonated to form a salt.

  • Nucleophilic Substitution: The 4-hydroxyl group can be displaced by other nucleophiles. For instance, related 4-hydroxycoumarins react with amines under microwave irradiation to form 4-aminocoumarins.[8] It can also be converted to a 4-chloro group using reagents like phosphorus oxychloride.[9]

  • Influence of Nitro Group: The electron-withdrawing nitro group at the C3 position increases the acidity of the 4-hydroxyl proton and deactivates the pyrone ring towards electrophilic attack, while making the C4 position more susceptible to nucleophilic attack.

Biological Activity

The primary biological activity reported for the class of substituted 4-hydroxy-3-nitrocoumarins is antiallergic activity .[6]

  • Antiallergic Activity: A study on twenty-four substituted 4-hydroxy-3-nitrocoumarins, including by extension the 6-methyl derivative, found them to possess antiallergic properties.[6] The activity was evaluated using the homocytotropic antibody-antigen induced passive cutaneous anaphylaxis (PCA) reaction in rats.[6] This assay measures the ability of a compound to inhibit the degranulation of mast cells, a key event in allergic reactions.

  • Potential Other Activities: While not specifically confirmed for the 6-methyl variant in the cited literature, related nitrocoumarins and 4-hydroxycoumarin derivatives have shown a broad spectrum of other pharmacological effects, suggesting potential avenues for further research:

    • Antibacterial Activity: 4-Hydroxy-6-nitrocoumarin derivatives have demonstrated activity against bacteria such as Staphylococcus aureus and Salmonella typhimurium.[4]

    • Anticoagulant Effects: The 4-hydroxycoumarin scaffold is famous for its anticoagulant properties, serving as the basis for drugs like warfarin.[1]

    • Anticancer Properties: Some coumarin derivatives have been investigated for their in-vitro cytotoxicity against cancer cell lines.[10]

    • Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes like urease and carbonic anhydrase-II.[4]

Conclusion

This compound is a synthetically accessible derivative of the versatile 4-hydroxycoumarin scaffold. Its chemical properties are defined by the interplay between the electron-donating methyl group and the electron-withdrawing nitro group. While its primary reported biological function is antiallergic activity, the known pharmacological profile of related compounds suggests it may be a valuable candidate for broader screening in antibacterial, anticancer, and enzyme inhibition studies. The provided synthetic protocols offer a reliable pathway for its preparation, enabling further investigation by researchers in medicinal chemistry and drug discovery.

References

Spectroscopic and Biological Insights into Nitro-Substituted 4-Hydroxycoumarins: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for nitro-substituted 4-hydroxycoumarin derivatives. Due to the limited availability of specific data for 4-Hydroxy-6-methyl-3-nitrocoumarin in the reviewed literature, this document focuses on the closely related and well-characterized isomers, 4-Hydroxy-3-nitrocoumarin and 4-Hydroxy-6-nitrocoumarin . The information presented is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the spectroscopic properties and synthesis of these compounds.

Spectroscopic Data of 4-Hydroxy-3-nitrocoumarin

4-Hydroxy-3-nitrocoumarin (4H3NC) has been characterized using various spectroscopic techniques. The data provides insights into its molecular structure and electronic properties.

Table 1: Spectroscopic Data for 4-Hydroxy-3-nitrocoumarin

Spectroscopic TechniqueObserved Peaks/SignalsReference
UV-Vis Absorption peak at 272 nm.[1] Electronic transitions from π to π* and n to π* have been identified.[2][1][2]
FT-IR (cm⁻¹) A comprehensive characterization by FT-IR has been performed, with computed vibrational wavenumbers aligning with experimental values.[2][2]
FT-Raman (cm⁻¹) The FT-Raman spectrum has been recorded in the 3500-400 cm⁻¹ range.[2][2]
Emission Spectroscopy Emission peak located at 555 nm.[1][1]

Spectroscopic Data of 4-Hydroxy-6-nitrocoumarin

The 6-nitro isomer of 4-hydroxycoumarin has also been synthesized and characterized, with key spectroscopic data available.

Table 2: Spectroscopic Data for 4-Hydroxy-6-nitrocoumarin

Spectroscopic TechniqueObserved Peaks/SignalsReference
UV-Vis λmax at 315 nm in DMF.[3][3]
FT-IR (KBr, cm⁻¹) 3500 (O-H), 1753 (C=O, lactone), 1608 (C=C, aromatic), 1515 (NO₂, asymmetric), 1343 (NO₂, symmetric).[3][3]
¹H NMR (400 MHz, CDCl₃, δ ppm) 15.98 (s, 1H, OH), 9.07 (d, J = 4 Hz, 1H, H-5), 8.67 (dd, J = 4, 8 Hz, 1H, H-7), 7.56 (d, J = 8 Hz, 1H, H-8), 5.85 (s, 1H, H-3).[3][3]

Experimental Protocols

The synthesis and spectroscopic analysis of these compounds follow established organic chemistry methodologies.

Synthesis of 4-Hydroxy-3-nitrocoumarin

4-Hydroxy-3-nitrocoumarin can be synthesized by the nitration of 4-hydroxycoumarin. A typical procedure involves dissolving 4-hydroxycoumarin in glacial acetic acid and treating it with 72% aqueous nitric acid.[4]

Synthesis of 4-Hydroxy-6-nitrocoumarin

The synthesis of 4-hydroxy-6-nitrocoumarin is achieved through the nitration of 4-hydroxycoumarin using sodium nitrate and sulfuric acid.[3]

Spectroscopic Analysis
  • UV-Vis Spectroscopy : The electronic absorption spectra are typically recorded on a double beam spectrophotometer using a quartz cell with a 1 cm path length.[2]

  • FT-IR and FT-Raman Spectroscopy : FT-IR spectra are commonly obtained using the KBr pellet technique with a resolution of 1.0 cm⁻¹. FT-Raman spectra are recorded at room temperature with a resolution of 2 cm⁻¹.[2]

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies such as 300 MHz or 400 MHz for proton NMR.[4][5] Deuterated solvents like DMSO-d₆ or CDCl₃ are used, with chemical shifts reported in ppm relative to an internal standard (e.g., TMS).[4][5]

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization start Starting Material (4-Hydroxycoumarin) nitration Nitration (e.g., HNO₃/H₂SO₄) start->nitration workup Reaction Work-up & Purification nitration->workup product Nitro-4-hydroxycoumarin Isomers workup->product uv_vis UV-Vis Spectroscopy product->uv_vis Sample Analysis ftir_raman FT-IR & FT-Raman Spectroscopy product->ftir_raman Sample Analysis nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Sample Analysis ms Mass Spectrometry product->ms Sample Analysis

Figure 1: General experimental workflow for the synthesis and spectroscopic characterization of nitro-4-hydroxycoumarin derivatives.

Biological Activity and Signaling Pathways

While specific signaling pathway data for this compound is not available, the broader class of 4-hydroxycoumarin derivatives is well-known for its biological activities.

The primary and most studied activity of 4-hydroxycoumarins is their role as anticoagulants .[6] They function as antagonists of Vitamin K.[6] The mechanism involves the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[6] This inhibition disrupts the Vitamin K cycle, which is crucial for the gamma-carboxylation of several clotting factors, thereby impeding the coagulation cascade.

Derivatives of 4-hydroxycoumarin have also been investigated for a range of other pharmacological effects, including:

  • Antibacterial activity[3][6]

  • Antiallergic activity[7]

  • Anti-inflammatory properties[6]

  • Anticancer potential[6]

The antibacterial potential of 4-hydroxy-6-nitrocoumarin and its derivatives has been evaluated against bacteria such as Staphylococcus aureus and Salmonella typhimurium.[3] Furthermore, a study on twenty-four substituted 4-hydroxy-3-nitrocoumarins demonstrated that all possessed antiallergic activity.[7]

anticoagulation_pathway coumarin 4-Hydroxycoumarin Derivatives vkor Vitamin K Epoxide Reductase (VKOR) coumarin->vkor Inhibits vitk_cycle Vitamin K Cycle vkor->vitk_cycle Regenerates Vitamin K clotting_factors Clotting Factors (e.g., II, VII, IX, X) vitk_cycle->clotting_factors Required for γ-carboxylation coagulation Coagulation Cascade clotting_factors->coagulation thrombosis Thrombosis coagulation->thrombosis

Figure 2: Conceptual diagram of the anticoagulant mechanism of action for 4-hydroxycoumarin derivatives.

This guide summarizes the available spectroscopic data for 4-hydroxy-3-nitrocoumarin and 4-hydroxy-6-nitrocoumarin, providing a valuable resource in the absence of specific data for this compound. The detailed experimental protocols and the overview of the biological activities, particularly the well-established anticoagulant mechanism, offer a solid foundation for further research and development in this area of medicinal chemistry. The provided diagrams visually articulate the experimental processes and the primary signaling pathway associated with this class of compounds.

References

An In-depth Technical Guide to 4-Hydroxy-6-methyl-3-nitrocoumarin (CAS No. 22375-56-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-6-methyl-3-nitrocoumarin, a heterocyclic organic compound of interest in medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its core characteristics, potential synthesis, and likely biological activities based on extensive research into the broader classes of 4-hydroxycoumarins and nitrocoumarins. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into its chemical properties, a proposed synthetic route, and potential therapeutic applications.

Introduction

Coumarins are a significant class of benzopyrone compounds, widely distributed in nature and also accessible through synthetic routes. The 4-hydroxycoumarin scaffold is of particular importance as it forms the core structure of several clinically significant anticoagulant drugs, such as warfarin. The introduction of a nitro group can significantly modulate the biological activity of a molecule, often enhancing its antimicrobial or cytotoxic properties. This compound combines these key structural features, suggesting its potential as a bioactive agent.

Chemical and Physical Properties

PropertyPredicted Value/Information
CAS Number 22375-56-0
Molecular Formula C₁₀H₇NO₅
Molecular Weight 221.17 g/mol
Appearance Likely a crystalline solid
Solubility Expected to have low solubility in water and better solubility in organic solvents like DMSO and DMF.
pKa The 4-hydroxyl group is acidic, with an estimated pKa in the range of 4-5.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the nitration of coumarin derivatives. The logical precursor for this synthesis is 4-hydroxy-6-methylcoumarin.

Proposed Synthetic Pathway: Nitration of 4-Hydroxy-6-methylcoumarin

The introduction of a nitro group at the C3 position of the 4-hydroxycoumarin ring is a key transformation. While nitration of the benzene ring of coumarins is common, nitration at the C3 position is also achievable under specific conditions.

Experimental Protocol (Hypothetical):

  • Starting Material: 4-Hydroxy-6-methylcoumarin.

  • Nitrating Agent: A mixture of a nitrate salt (e.g., sodium nitrate or potassium nitrate) in a strong acid like concentrated sulfuric acid is a common nitrating agent for coumarins.

  • Reaction Conditions: The reaction is typically carried out at a low temperature (0-5 °C) to control the exothermicity of the nitration reaction and to favor nitration at the desired position.

  • Procedure:

    • Dissolve 4-hydroxy-6-methylcoumarin in cold, concentrated sulfuric acid.

    • Slowly add the nitrating agent (e.g., a solution of sodium nitrate in sulfuric acid) while maintaining the low temperature and stirring vigorously.

    • After the addition is complete, allow the reaction to proceed at a controlled temperature for a specific duration.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • The crude product can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Note: This is a generalized, hypothetical protocol. The actual experimental conditions, such as reaction time, temperature, and purification methods, would need to be optimized.

Synthesis_Pathway 4-Hydroxy-6-methylcoumarin 4-Hydroxy-6-methylcoumarin This compound This compound 4-Hydroxy-6-methylcoumarin->this compound NaNO3, H2SO4 0-5 °C

Caption: Proposed synthesis of this compound.

Potential Biological Activities

The biological activities of this compound have not been extensively reported. However, based on the known activities of related compounds, several potential therapeutic applications can be inferred.

Antimicrobial Activity

Nitro-substituted coumarins have demonstrated notable antimicrobial properties. The nitro group is a strong electron-withdrawing group that can enhance the reactivity of the coumarin scaffold and its interaction with biological targets.

  • Antibacterial Activity: Studies on various 3-arylcoumarins with nitro substitutions have shown activity against Gram-positive bacteria, including Staphylococcus aureus. The position of the nitro group is often crucial for activity.

  • Antifungal Activity: Some nitrocoumarins have also exhibited antifungal properties.

Experimental Protocol: Agar Well Diffusion Assay (General)

  • Microbial Culture: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Candida albicans).

  • Agar Plates: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

  • Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates.

  • Well Preparation: Create wells of a specific diameter in the agar using a sterile borer.

  • Compound Application: Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells.

  • Controls: Use a positive control (a known antibiotic or antifungal) and a negative control (the solvent used to dissolve the compound).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare microbial inoculum Prepare microbial inoculum Inoculate agar plates Inoculate agar plates Prepare microbial inoculum->Inoculate agar plates Create wells in agar Create wells in agar Add test compound and controls Add test compound and controls Create wells in agar->Add test compound and controls Incubate plates Incubate plates Measure zones of inhibition Measure zones of inhibition Incubate plates->Measure zones of inhibition

Caption: General workflow for an agar well diffusion antimicrobial assay.

Anticoagulant Activity

The 4-hydroxycoumarin scaffold is the basis for many anticoagulant drugs that act as vitamin K antagonists. These compounds inhibit the enzyme vitamin K epoxide reductase, which is essential for the synthesis of several clotting factors.

While the introduction of a nitro group at the C3 position may alter this activity, it is plausible that this compound could retain some anticoagulant properties. However, without experimental data, this remains speculative.

Signaling Pathway: Vitamin K Cycle and Anticoagulation

4-hydroxycoumarins typically exert their anticoagulant effect by inhibiting the Vitamin K cycle.

Vitamin_K_Cycle Vitamin K (quinone) Vitamin K (quinone) Vitamin K epoxide Vitamin K epoxide Vitamin K (quinone)->Vitamin K epoxide γ-glutamyl carboxylase Vitamin K (hydroquinone) Vitamin K (hydroquinone) Vitamin K (quinone)->Vitamin K (hydroquinone) Vitamin K reductase Vitamin K epoxide->Vitamin K (quinone) Vitamin K epoxide reductase (VKOR) Vitamin K (hydroquinone)->Vitamin K (quinone) Inactive Clotting Factors Inactive Clotting Factors Active Clotting Factors Active Clotting Factors Inactive Clotting Factors->Active Clotting Factors Requires Vitamin K (hydroquinone) 4-Hydroxycoumarins 4-Hydroxycoumarins Vitamin K epoxide\nreductase (VKOR) Vitamin K epoxide reductase (VKOR) 4-Hydroxycoumarins->Vitamin K epoxide\nreductase (VKOR) Inhibition

Caption: Inhibition of the Vitamin K cycle by 4-hydroxycoumarins.

Structure-Activity Relationships (SAR)

Based on studies of related coumarin derivatives, the following structure-activity relationships can be postulated:

  • 4-Hydroxy Group: This group is generally considered essential for anticoagulant activity.

  • 3-Nitro Group: The electron-withdrawing nature of the nitro group at the C3 position is likely to be a key determinant of its biological activity, potentially favoring antimicrobial or cytotoxic effects over anticoagulant properties.

  • 6-Methyl Group: The methyl group at the C6 position may influence the lipophilicity and metabolic stability of the compound, which can affect its overall bioactivity and pharmacokinetic profile.

Conclusion

This compound (CAS No. 22375-56-0) is a compound with significant potential for biological activity, stemming from its hybrid structure of a 4-hydroxycoumarin and a nitroaromatic system. While specific experimental data is currently lacking in the public domain, this technical guide provides a foundational understanding based on the known properties of related compounds. The proposed synthetic route offers a starting point for its chemical synthesis, and the predicted biological activities, particularly antimicrobial effects, warrant further investigation. This document serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar coumarin derivatives. Further experimental validation is necessary to fully elucidate the properties and potential applications of this compound.

The Multifaceted Biological Activities of Substituted Nitrocoumarins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrocoumarins, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The introduction of a nitro group onto the coumarin scaffold profoundly influences their electronic properties and, consequently, their interactions with biological targets. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of substituted nitrocoumarins, presenting key quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways.

Anticancer Activity of Substituted Nitrocoumarins

Nitrocoumarin derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of key signaling pathways, and enzyme inhibition.

Quantitative Anticancer Activity Data

The anticancer efficacy of substituted nitrocoumarins is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of representative nitrocoumarin derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference(s)
6-Nitro-3-(4'-methoxyphenyl)coumarinMCF-7 (Breast)23.12[1]
6-Nitro-3-(4'-methylphenyl)coumarinT47D (Breast)102.05[1]
3-Aryl-6-nitrocoumarin derivative 47CCRF-CEM (Leukemia)1.88[2]
3-Aryl-6-nitrocoumarin derivative 47MOLT-4 (Leukemia)1.92[2]
6-Nitrocoumarin-3-acetic acidS. aureusGood activity[3]
7-Hydroxy-4-methyl-6-nitrocoumarinNot specifiedNot specified[4]
4-Hydroxy-3-nitrocoumarinA549 (Lung)Inhibits motility[5]
Signaling Pathway Inhibition: The PI3K/Akt/mTOR Pathway

A key mechanism underlying the anticancer activity of some coumarin derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[6][7] Dysregulation of this pathway is a hallmark of many cancers.[7] Nitrocoumarins can interfere with this pathway at various points, leading to the suppression of downstream signaling and ultimately, cancer cell death.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Nitrocoumarin Substituted Nitrocoumarins Nitrocoumarin->PI3K inhibit Nitrocoumarin->AKT inhibit PTEN PTEN PTEN->PIP3 dephosphorylates

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by substituted nitrocoumarins.

Antimicrobial Activity of Substituted Nitrocoumarins

Substituted nitrocoumarins exhibit significant activity against a range of pathogenic bacteria and fungi. The nitro group is often crucial for their antimicrobial efficacy.

Quantitative Antimicrobial Activity Data

The antimicrobial potency is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference(s)
3-Aryl-6-nitrocoumarin 3S. aureus32[8]
3-Aryl-6-nitrocoumarin 4S. aureus32[8]
3-Aryl-6-nitrocoumarin 7S. aureus256[8]
6-Nitrocoumarin derivative 9S. aureus4.88[9]
6-Nitrocoumarin derivative 9E. coli78.13[9]
6-Nitrocoumarin derivative 9C. albicans9.77[9]
6-Nitrocoumarin derivative 9MRSA39.06[9]

Anti-inflammatory Activity of Substituted Nitrocoumarins

Several coumarin derivatives have been reported to possess anti-inflammatory properties.[10] The introduction of a nitro group can modulate this activity.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects of substituted nitrocoumarins are often evaluated in vivo using models such as the carrageenan-induced paw edema assay. The percentage of edema inhibition is a key parameter.

CompoundDose (mg/kg)Edema Inhibition (%) at 3hReference(s)
6-(4-NH-CO-CH3-benzylamino)-7-hydroxy-4-methylcoumarinNot specified44.05[11]
6-(3-OH, 4-OCH3-benzylamino)-7-hydroxy-4-methylcoumarinNot specified38.10[11]
6-(4-N(CH3)2-benzylamino)-7-hydroxy-4-methylcoumarinNot specified32.14[11]
6-(4-Cl, 3-NO2-benzylamino)-7-hydroxy-4-methylcoumarinNot specified32.14[11]

Enzyme Inhibition

Substituted nitrocoumarins have been shown to inhibit various enzymes, which contributes to their biological activities. A notable target is carbonic anhydrase.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Certain CA isoforms, such as CA IX and XII, are overexpressed in tumors and are considered important anticancer targets.[12] Coumarins can act as inhibitors of these enzymes.

Carbonic_Anhydrase_Inhibition Nitrocoumarin Substituted Nitrocoumarin CA_IX_XII Carbonic Anhydrase (e.g., CA IX, CA XII) Nitrocoumarin->CA_IX_XII inhibits H2CO3 H2CO3 CA_IX_XII->H2CO3 catalyzes CO2_H2O CO2 + H2O Tumor_Acidosis Tumor Microenvironment Acidification H2CO3->Tumor_Acidosis Tumor_Progression Tumor Progression & Metastasis Tumor_Acidosis->Tumor_Progression

Figure 2: Inhibition of carbonic anhydrase by substituted nitrocoumarins.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments cited in the literature for the evaluation of substituted nitrocoumarins.

Synthesis of Substituted Nitrocoumarins

5.1.1. Synthesis of 4-Hydroxy-3-nitrocoumarin [5]

  • Dissolve 4-hydroxycoumarin (20 mmol) in glacial acetic acid (60 mL).

  • Add sodium nitrite (0.2 mmol) to the solution.

  • Add nitric acid (3 mL) dropwise.

  • Stir the reaction mixture for 10 minutes at room temperature.

  • Heat the mixture at 60°C for 1 hour in an oil bath.

  • Allow the solution to cool to room temperature, leading to the crystallization of the product.

  • Filter the suspension, wash the crystals with hexane, and dry to obtain 3-nitro-4-hydroxycoumarin.

5.1.2. Synthesis of 7-Hydroxy-4-methyl-6-nitrocoumarin and 7-Hydroxy-4-methyl-8-nitrocoumarin [4]

  • Dissolve 7-hydroxy-4-methylcoumarin (1 g) in 10 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 4 mL of a nitrating mixture (1 mL concentrated nitric acid and 3 mL concentrated sulfuric acid) while maintaining the temperature below 10°C.

  • After the addition is complete, remove the beaker from the ice bath and stir at room temperature for one hour.

  • Pour the solution into a beaker containing crushed ice with stirring.

  • Filter the crude product, which is a mixture of the 6-nitro and 8-nitro isomers.

  • To separate the isomers, add the crude product to ethanol and reflux for 5 minutes.

  • Filter the hot solution. The residue is 7-hydroxy-4-methyl-6-nitrocoumarin.

  • Concentrate the filtrate and cool it in an ice bath to crystallize 7-hydroxy-4-methyl-8-nitrocoumarin.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow Start Start: Seed cells in 96-well plate Incubate1 Incubate (e.g., 24h) Start->Incubate1 Treat Treat with varying concentrations of Nitrocoumarin Incubate1->Treat Incubate2 Incubate (e.g., 48-72h) Treat->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate (e.g., 4h) AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer Measure Measure absorbance at ~570nm AddSolubilizer->Measure Analyze Analyze data to determine IC50 values Measure->Analyze

Figure 3: Workflow for the MTT assay to determine anticancer activity.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted nitrocoumarin derivatives. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Protocol:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.

  • Inoculation: Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.

  • Well Creation: Create wells of a specific diameter (e.g., 6-8 mm) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the nitrocoumarin solution at a known concentration into each well. Include a solvent control and a positive control (a known antibiotic).

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.[13][14][15][16]

Protocol:

  • Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the substituted nitrocoumarin derivative orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[17]

  • Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[17]

  • Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each treated group compared to the control group.

Conclusion

Substituted nitrocoumarins represent a promising class of compounds with diverse and potent biological activities. Their efficacy as anticancer, antimicrobial, and anti-inflammatory agents is well-documented in the scientific literature. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working in this exciting field. Further research focusing on structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of detailed mechanisms of action will be crucial for the translation of these promising compounds into clinical applications.

References

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a significant leap forward for medicinal chemistry and drug development, a comprehensive technical guide has been unveiled, detailing the discovery, isolation, and therapeutic potential of novel coumarin derivatives. This whitepaper serves as an essential resource for researchers, scientists, and professionals in the pharmaceutical industry, offering a deep dive into the synthesis, characterization, and biological evaluation of this promising class of compounds.

Coumarins, a group of natural products belonging to the benzopyrone family, have long been recognized for their broad spectrum of pharmacological activities, including anticoagulant, antioxidant, anti-inflammatory, and anticancer properties.[1][2] This guide illuminates recent advancements in the field, showcasing the development of new synthetic pathways and the isolation of novel coumarins from natural sources, which exhibit enhanced therapeutic efficacy and target specificity.

Synthesis and Isolation: A Tale of Innovation

The guide provides a meticulous overview of the primary methods for obtaining novel coumarin derivatives. The Pechmann condensation reaction remains a cornerstone of synthetic strategy, allowing for the efficient one-pot synthesis of a variety of coumarin scaffolds from phenols and β-keto esters under acidic conditions.[3] Furthermore, the guide details modern, eco-friendly protocols, such as the use of heterogeneous catalysts and solvent-free conditions, which offer high yields and operational simplicity.

For the extraction of coumarins from their natural botanical sources, the guide elaborates on the Soxhlet extraction technique. This continuous extraction method is highly efficient for isolating compounds from solid plant materials, with the choice of solvent being a critical parameter for optimal yield. Following initial extraction, purification is paramount. The guide provides detailed insights into column chromatography, a fundamental technique for the separation and purification of individual coumarin derivatives from complex mixtures.

A Spectrum of Biological Activity: Unveiling Therapeutic Potential

A central focus of this technical guide is the diverse biological activities of newly synthesized and isolated coumarin derivatives. The document presents a wealth of quantitative data, meticulously organized into tables for straightforward comparison of the compounds' efficacy.

Antioxidant Properties

A significant number of novel coumarin derivatives have demonstrated potent antioxidant activity. The guide presents data from DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, a standard method for evaluating the ability of compounds to neutralize free radicals. The IC50 values, representing the concentration of a compound required to inhibit 50% of the DPPH radicals, are tabulated to highlight the most effective antioxidant agents. For instance, certain coumarin-sulfonamide hybrids have shown remarkable antioxidant potential, with some compounds exhibiting higher radical scavenging activity than the standard ascorbic acid.[4]

Compound IDCoumarin Derivative TypeAntioxidant Activity (DPPH Assay, IC50 in µg/mL)Reference
3b Pyranocoumarin48.38 ± 4.61[4]
5d Pyranocoumarin82.92 ± 3.30[4]
8c Coumarin-sulfonamide~4-35[4]
8d Coumarin-sulfonamide~4-35[4]
Ascorbic Acid (Standard) -Good radical scavenging activity[4]
Anticancer Activity

The anticancer potential of novel coumarins is a rapidly evolving area of research. The guide summarizes the cytotoxic effects of various derivatives against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer lines. The IC50 values from MTT assays are presented, revealing that specific substitutions on the coumarin scaffold can lead to highly potent and selective anticancer agents. For example, coumarin-3-carboxamide derivatives with fluoro-substituted benzamide moieties have demonstrated exceptional potency against HeLa and HepG2 cancer cell lines, with activities comparable to the standard drug doxorubicin.[1]

Compound IDCoumarin Derivative TypeCell LineAnticancer Activity (IC50 in µM)Reference
14b 4-fluoro benzamide derivativeHepG22.62–4.85[1]
14b 4-fluoro benzamide derivativeHeLa0.39–0.75[1]
14e 2,5-difluoro benzamide derivativeHepG22.62–4.85[1]
14e 2,5-difluoro benzamide derivativeHeLa0.39–0.75[1]
Doxorubicin (Standard) -HeLa, HepG2Comparable to 14b and 14e[1]
Antibacterial Efficacy

The guide also explores the antibacterial properties of new coumarin derivatives. Data from disc diffusion and broth dilution methods are tabulated, showing the zone of inhibition and minimum inhibitory concentration (MIC) values against various Gram-positive and Gram-negative bacteria. Certain coumarin-triazole hybrids have exhibited excellent antibacterial activity against strains of Staphylococcus aureus, with MIC values in the low microgram per milliliter range.[5]

Compound IDCoumarin Derivative TypeBacterial StrainAntibacterial Activity (MIC in µg/mL)Reference
4c 4-(carboxyphenyl)triazolyl substituted coumarinS. aureus0.16–3.75[5]
42c 4-(carboxyphenyl)triazolyl substituted coumarinS. aureus0.21–6.28[5]

Delving into the Mechanism: Signaling Pathways and Molecular Targets

Understanding the mechanism of action is crucial for drug development. This technical guide provides a visual representation of key signaling pathways modulated by novel coumarin derivatives. One such pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of cellular defense against oxidative stress. Several natural coumarin derivatives have been identified as potent activators of Nrf2, thereby enhancing the expression of antioxidant and cytoprotective genes.

Nrf2_Signaling_Pathway Oxidative_Stress Oxidative Stress / Electrophiles Keap1_Nrf2_Complex Keap1-Nrf2 Complex (Cytoplasm) Oxidative_Stress->Keap1_Nrf2_Complex induces dissociation Coumarin_Derivatives Novel Coumarin Derivatives Coumarin_Derivatives->Keap1_Nrf2_Complex induces dissociation Nrf2_Ubiquitination Nrf2 Ubiquitination & Degradation Keap1_Nrf2_Complex->Nrf2_Ubiquitination promotes Nrf2_Translocation Nrf2 Translocation to Nucleus Keap1_Nrf2_Complex->Nrf2_Translocation releases Nrf2 ARE Antioxidant Response Element (ARE) (DNA) Nrf2_Translocation->ARE binds to Gene_Expression Expression of Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Gene_Expression activates transcription Cellular_Protection Cellular Protection & Homeostasis Gene_Expression->Cellular_Protection leads to

Caption: Nrf2 signaling pathway activation by novel coumarin derivatives.

Furthermore, the guide illustrates the experimental workflow for the discovery and evaluation of these novel compounds, providing a clear roadmap for researchers.

Experimental_Workflow Start Start: Discovery/Synthesis of Novel Coumarins Isolation_Purification Isolation & Purification (e.g., Column Chromatography) Start->Isolation_Purification Structural_Elucidation Structural Elucidation (NMR, MS, FT-IR) Isolation_Purification->Structural_Elucidation Biological_Screening Biological Activity Screening (Antioxidant, Anticancer, Antibacterial) Structural_Elucidation->Biological_Screening Data_Analysis Data Analysis (IC50, MIC, etc.) Biological_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Mechanism_Studies Mechanism of Action Studies (Signaling Pathways) Lead_Identification->Mechanism_Studies End End: Preclinical Development Mechanism_Studies->End

Caption: Experimental workflow for novel coumarin derivative development.

Detailed Experimental Protocols

To facilitate the replication and advancement of this research, the guide provides detailed, step-by-step protocols for key experiments.

General Procedure for Pechmann Condensation

This protocol outlines the synthesis of coumarin derivatives through the acid-catalyzed reaction of a phenol with a β-keto ester.

  • Reactant Mixture: In a round-bottom flask, combine the phenol (1 mmol) and the β-keto ester (1.1 mmol).

  • Catalyst Addition: Add the acid catalyst (e.g., Amberlyst-15, 10 mol%) to the mixture.

  • Reaction Conditions: Heat the reaction mixture in an oil bath at 110°C with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the hot reaction mixture to remove the catalyst. Cool the filtrate to room temperature.

  • Crystallization: Add hot methanol to the cooled filtrate to induce crystallization of the crude product.

  • Purification: Filter the solid product and recrystallize from ethanol to obtain the pure coumarin derivative.

Protocol for DPPH Radical Scavenging Assay

This protocol details the determination of the antioxidant activity of novel coumarin derivatives.

  • Sample Preparation: Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well microplate, add 20 µL of the sample or standard solution to each well.

  • DPPH Addition: Add 200 µL of a freshly prepared DPPH solution (e.g., 0.2 mM in methanol) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

General Protocol for Antibacterial Susceptibility Testing (Disc Diffusion Method)

This protocol outlines the screening of novel coumarin derivatives for their antibacterial activity.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism in a sterile broth.

  • Agar Plate Inoculation: Uniformly swab the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Aseptically place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface. A disc with the solvent serves as a negative control, and a disc with a standard antibiotic serves as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each disc in millimeters. The size of the zone is indicative of the antibacterial activity.

This in-depth technical guide represents a pivotal contribution to the field of drug discovery, providing the scientific community with the foundational knowledge and practical tools necessary to accelerate the development of the next generation of coumarin-based therapeutics.

References

Physical and chemical characteristics of 4-Hydroxy-6-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Hydroxy-6-methyl-3-nitrocoumarin. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues, namely 4-hydroxy-3-nitrocoumarin and 4-hydroxy-6-methylcoumarin, to project its properties. This document covers predicted physical and chemical data, detailed spectral analysis, a proposed experimental protocol for its synthesis, and an exploration of its potential biological activities based on the known effects of similar nitrocoumarin derivatives. All quantitative data are presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.

Introduction

Coumarins are a significant class of benzopyrone compounds found in many plants. Their derivatives are of great interest to the scientific community due to their diverse pharmacological activities, which include anticoagulant, antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group into the coumarin scaffold can significantly modulate its biological activity, making nitrocoumarins a promising area for drug discovery and development. This guide focuses on the specific, albeit lesser-studied, derivative: this compound.

Predicted Physical and Chemical Characteristics

The physical and chemical properties of this compound have been estimated based on the known values of 4-hydroxy-3-nitrocoumarin and 4-hydroxy-6-methylcoumarin. These predictions provide a baseline for experimental design and characterization.

Predicted Quantitative Data
PropertyPredicted Value for this compound4-Hydroxy-3-nitrocoumarin[1][2]4-Hydroxy-6-methylcoumarin
Molecular Formula C₁₀H₇NO₅C₉H₅NO₅C₁₀H₈O₃
Molecular Weight 221.17 g/mol 207.14 g/mol 176.17 g/mol
Melting Point ~180-190 °C (dec.)172 °C (dec.)261-264 °C
Appearance Predicted to be a light yellow crystalline powder.Light yellow crystalline powder.[3]White to off-white powder.
Solubility Predicted to be soluble in DMSO and DMF.Soluble in DMSO.Soluble in DMSO and methanol.
Predicted Spectral Data

The spectral characteristics of this compound are anticipated to be a composite of the features observed in its parent compounds.

Spectral DataPredicted Characteristics for this compound
¹H NMR Signals corresponding to the aromatic protons on the benzene ring, a singlet for the methyl group, and a downfield signal for the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing nitro group.
¹³C NMR Resonances for the carbonyl carbon, carbons of the aromatic ring, the methyl carbon, and carbons of the pyrone ring. The positions of the signals will be affected by the nitro and hydroxyl substituents.
FT-IR (cm⁻¹) Characteristic peaks for O-H stretching (broad), C=O stretching (lactone), C=C stretching (aromatic), and N-O stretching (nitro group).[3][4]
Mass Spectrometry A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the coumarin core, including the loss of CO and NO₂.[1]

Experimental Protocols

The synthesis of this compound can be achieved through the electrophilic nitration of 4-hydroxy-6-methylcoumarin. The following protocol is a proposed method based on established procedures for the nitration of similar coumarin derivatives.

Synthesis of this compound

Objective: To synthesize this compound via the nitration of 4-hydroxy-6-methylcoumarin.

Materials:

  • 4-hydroxy-6-methylcoumarin

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxy-6-methylcoumarin in glacial acetic acid with stirring.

  • Cool the flask in an ice bath to maintain a temperature between 0-5 °C.

  • Slowly add concentrated sulfuric acid to the cooled solution while stirring.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate cooled flask.

  • Add the nitrating mixture dropwise to the solution of 4-hydroxy-6-methylcoumarin, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture over crushed ice in a beaker with constant stirring.

  • A yellow precipitate of this compound should form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water to remove any residual acid.

  • Recrystallize the crude product from ethanol to obtain the purified this compound.

  • Dry the purified product in a desiccator.

Characterization: The structure and purity of the synthesized compound should be confirmed using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point of the purified product should also be determined.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the broader class of nitrocoumarins has demonstrated a range of pharmacological effects.

Antimicrobial Activity

Nitrocoumarin derivatives have been investigated for their potential as antimicrobial agents.[5][6] Studies on compounds like 3-nitrocoumarins have shown activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.[5] The mechanism of action is thought to involve the inhibition of essential enzymes in the microbial pathogens.[5]

Antitumor Activity

Several coumarin derivatives have been evaluated for their anticancer properties.[7][8][9] Nitro-substituted coumarins, in particular, have shown cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.[10] For instance, some coumarins have been found to inhibit enzymes like carbonic anhydrase, which are overexpressed in certain tumors.[9]

Enzyme Inhibition

The coumarin scaffold is known to interact with various enzymes. Nitrocoumarin derivatives have been specifically studied as inhibitors of enzymes such as urease and carbonic anhydrase.[11][12] The inhibition of these enzymes has therapeutic implications for various diseases. For example, urease inhibitors are of interest for treating infections caused by urease-producing bacteria, while carbonic anhydrase inhibitors have applications in conditions like glaucoma and certain types of cancer.[11][12]

Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow Start Start: 4-hydroxy-6- methylcoumarin Nitration Nitration (H₂SO₄, HNO₃, 0-5 °C) Start->Nitration Quenching Quenching (Ice Water) Nitration->Quenching Filtration Filtration & Washing Quenching->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Drying Drying Recrystallization->Drying Characterization Characterization (NMR, IR, MS, MP) Drying->Characterization End End Product: 4-Hydroxy-6-methyl- 3-nitrocoumarin Characterization->End

Caption: Proposed experimental workflow for the synthesis of this compound.

General Mechanism of Electrophilic Nitration

Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation H2SO4 H₂SO₄ HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ Coumarin 4-Hydroxy-6-methylcoumarin Sigma_Complex Sigma Complex (Resonance Stabilized) Coumarin->Sigma_Complex + NO₂⁺ Sigma_Complex2 Sigma Complex Product This compound Sigma_Complex2->Product - H⁺

Caption: General mechanism for the electrophilic nitration of a coumarin derivative.

Conclusion

This compound represents an intriguing yet understudied molecule within the broader class of coumarin derivatives. Based on the analysis of its structural analogues, it is predicted to possess notable physical, chemical, and biological properties. The proposed synthetic route via electrophilic nitration is straightforward and based on well-established chemical principles. Further experimental investigation into this compound is warranted to validate these predictions and to fully explore its potential applications in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers embarking on the study of this promising compound.

References

Potential Research Applications of 4-Hydroxy-6-methyl-3-nitrocoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential research applications of 4-Hydroxy-6-methyl-3-nitrocoumarin, a synthetic derivative of the versatile coumarin scaffold. Drawing upon existing research on closely related analogs, this document outlines its probable synthesis, predicted biological activities, and potential mechanisms of action, offering a valuable resource for its exploration in drug discovery and development.

Core Compound Profile

This compound belongs to the 4-hydroxycoumarin class of compounds, which are known for a wide range of pharmacological activities. The introduction of a nitro group at the 3-position and a methyl group at the 6-position of the coumarin ring is anticipated to modulate its biological profile, offering unique opportunities for research.

Chemical Structure:

Synthesis and Characterization

Postulated Synthesis Workflow

The synthesis would likely involve the initial preparation of the precursor, 4-hydroxy-6-methylcoumarin, followed by its nitration.

G cluster_0 Step 1: Synthesis of 4-Hydroxy-6-methylcoumarin cluster_1 Step 2: Nitration p-Cresol p-Cresol Reaction1 Pechmann Condensation p-Cresol->Reaction1 Malonic_Acid Malonic_Acid Malonic_Acid->Reaction1 Precursor 4-Hydroxy-6-methylcoumarin Reaction1->Precursor Precursor_Step2 4-Hydroxy-6-methylcoumarin Reaction2 Electrophilic Aromatic Substitution Precursor_Step2->Reaction2 Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Reaction2 Final_Product This compound Reaction2->Final_Product

Figure 1: Postulated synthetic workflow for this compound.

Experimental Protocols (Representative)

The following protocols are based on the synthesis of closely related compounds and serve as a starting point for the synthesis of this compound.

Step 1: Synthesis of 4-Hydroxy-6-methylcoumarin (Precursor)

This procedure is adapted from the general synthesis of 4-hydroxycoumarins.

  • Reaction Setup: Combine p-cresol and malonic acid in a reaction vessel.

  • Condensation: Add a suitable condensing agent (e.g., phosphorus oxychloride and zinc chloride).

  • Heating: Heat the mixture under controlled temperature conditions for a specified duration.

  • Work-up: Cool the reaction mixture and treat with water to decompose the reaction complex.

  • Purification: The resulting solid can be filtered and purified by recrystallization from an appropriate solvent.

Step 2: Nitration of 4-Hydroxy-6-methylcoumarin

This protocol is a general method for the nitration of activated aromatic rings.

  • Dissolution: Dissolve the synthesized 4-hydroxy-6-methylcoumarin in a suitable solvent, such as concentrated sulfuric acid, under cooling in an ice bath.

  • Addition of Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) to the solution while maintaining a low temperature.

  • Reaction: Stir the mixture at a controlled low temperature for several hours.

  • Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Isolation and Purification: The crude product can be collected by filtration, washed with water, and purified by recrystallization.

Potential Research Applications and Biological Activities

Based on the known biological activities of 4-hydroxycoumarin derivatives, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous 4-hydroxycoumarin derivatives have demonstrated significant anticancer properties. The related compound, 4-hydroxy-3-nitrocoumarin, has shown inhibitory effects on A549 (lung cancer) and HeLa (cervical cancer) cell lines[1]. Furthermore, 4-methyl substituted coumarins have also been investigated for their cytotoxic effects against various cancer cell lines.

Quantitative Data for Related Compounds:

CompoundCell LineActivityIC50 ValueReference
4-Hydroxy-3-nitrocoumarinA549 (Lung Cancer)CytotoxicData not specified[1]
4-Hydroxy-3-nitrocoumarinHeLa (Cervical Cancer)CytotoxicData not specified[1]

Proposed Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

4-hydroxycoumarin derivatives are known to possess antibacterial and antifungal properties. For instance, 4-hydroxy-3-nitrocoumarin has been reported to have activity against Klebsiella pneumoniae[1]. Derivatives of 4-hydroxy-6-nitrocoumarin have shown activity against Staphylococcus aureus and Salmonella typhimurium[2].

Quantitative Data for Related Compounds:

Compound/DerivativeMicroorganismActivityZone of Inhibition (mm)Reference
4-Hydroxy-3-nitrocoumarinKlebsiella pneumoniaeAntibacterialData not specified[1]
Derivatives of 4-hydroxy-6-nitrocoumarinStaphylococcus aureusAntibacterial26.0 - 26.5[2]
Derivatives of 4-hydroxy-6-nitrocoumarinSalmonella typhimuriumAntibacterial19.5[2]

Proposed Experimental Protocol for Antimicrobial Susceptibility Testing (Agar Well Diffusion Method):

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism.

  • Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate.

  • Well Preparation: Create wells of a specific diameter in the agar.

  • Compound Application: Add a known concentration of this compound solution to each well.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Anticoagulant Activity

The 4-hydroxycoumarin scaffold is the core structure of many anticoagulant drugs, such as warfarin. These compounds typically act as vitamin K antagonists. While the addition of a small nitro group at the 3-position might alter this activity, it remains a significant area for investigation.

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on studies of related coumarin derivatives, several potential mechanisms can be proposed.

Anticancer Signaling Pathways

Research on other coumarin derivatives suggests potential involvement in key cancer-related signaling pathways. For instance, some coumarins have been shown to induce apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases. The PI3K/Akt pathway, crucial for cell survival and proliferation, is another potential target.

G Compound This compound PI3K PI3K Compound->PI3K Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Upregulation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotion Bcl2->Bax Inhibition Caspases Caspases Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution

Figure 2: Hypothesized anticancer signaling pathway modulation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with significant potential for research in oncology, infectious diseases, and hematology. The structural modifications to the 4-hydroxycoumarin core suggest the possibility of novel biological activities and mechanisms of action.

Future research should focus on:

  • Developing and optimizing a reliable synthesis protocol.

  • Conducting comprehensive in vitro screening to determine its anticancer and antimicrobial activity spectrum and potency (IC50 and MIC values).

  • Investigating its mechanism of action by exploring its effects on relevant signaling pathways.

  • Evaluating its in vivo efficacy and safety profile in appropriate animal models.

This technical guide provides a foundational framework to stimulate and guide further investigation into the therapeutic potential of this compound.

References

Methodological & Application

Application Notes & Protocols: Characterization of 4-Hydroxy-6-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4-Hydroxy-6-methyl-3-nitrocoumarin, a compound of interest in medicinal chemistry and drug development. The following protocols and data are intended to guide researchers in the synthesis, purification, and detailed analytical characterization of this molecule.

Synthesis and Purification of Analytical Standard

A pure analytical standard is paramount for accurate quantitative analysis. The synthesis of this compound can be achieved via the nitration of 4-hydroxy-6-methylcoumarin.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the nitration of 4-hydroxycoumarin derivatives.

Materials:

  • 4-Hydroxy-6-methylcoumarin

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃) or Fuming Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Ice bath

  • Distilled water

  • Ethanol or Methanol for recrystallization

  • Magnetic stirrer and heating mantle

  • Round bottom flask and condenser

  • Buchner funnel and filter paper

Procedure:

  • In a round bottom flask, dissolve 4-hydroxy-6-methylcoumarin in a minimal amount of concentrated sulfuric acid, ensuring the temperature is maintained at 0-5 °C using an ice bath.

  • Slowly add a nitrating agent (e.g., a solution of potassium nitrate in concentrated sulfuric acid, or fuming nitric acid) dropwise to the stirred solution. The temperature must be kept below 10 °C throughout the addition to prevent over-nitration and side reactions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture slowly onto crushed ice with constant stirring.

  • The precipitated solid, this compound, is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water until the washings are neutral to litmus paper.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to obtain a pure analytical standard.

  • Dry the purified crystals under vacuum.

Analytical Methods for Characterization

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the synthesized compound and for quantitative analysis in various matrices. A reverse-phase HPLC method can be developed and validated for this purpose.[1][2][3][4]

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid or Acetic Acid for peak shape improvement)
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA) detector, monitoring at a wavelength determined by UV-Vis spectroscopy (e.g., around 315 nm)
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Experimental Protocol: HPLC Analysis
  • Standard Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the standards and samples and record the chromatograms.

  • Data Analysis: Determine the retention time and peak area of this compound. Purity can be assessed by the peak area percentage. For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of the compound through fragmentation analysis.[5]

Table 2: Mass Spectrometry Parameters

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI) in negative or positive mode, or Electron Ionization (EI)
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Ion Trap
Scan Range m/z 50 - 500
Expected [M-H]⁻ 220.03 (for C₁₀H₆NO₅)
Expected [M+H]⁺ 222.04 (for C₁₀H₇NO₅)
Expected Fragments Loss of NO₂, CO, and other characteristic fragments of the coumarin ring system.[5]
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump for ESI, or use a GC-MS system for EI.

  • Data Acquisition: Acquire the mass spectrum in the desired scan range.

  • Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.[6][7][8][9]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Note: These are predicted values based on the analysis of similar coumarin structures. Actual values may vary.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C2-~160
C3-~125
C4-~158
C4a-~118
C5~7.8 (d)~128
C6-~135
C7~7.4 (d)~125
C8~7.6 (s)~116
C8a-~152
6-CH₃~2.4 (s)~21
4-OH~11-13 (br s)-
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Data Analysis: Process the spectra and assign the chemical shifts to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected FT-IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
O-H (hydroxyl)3300-3500 (broad)
C-H (aromatic)3000-3100
C-H (methyl)2850-2960
C=O (lactone)1700-1750
C=C (aromatic)1500-1600
N-O (nitro group)1500-1550 (asymmetric) and 1340-1380 (symmetric)
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to determine an appropriate wavelength for HPLC detection.[10]

Table 5: Expected UV-Vis Absorption Maxima

Solvent Expected λmax (nm)
Methanol or Ethanol~315 - 325
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).

  • Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Visualizations

Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and analytical characterization of this compound.

G cluster_synthesis Synthesis & Purification start Start: 4-Hydroxy-6-methylcoumarin nitration Nitration (H₂SO₄, KNO₃) start->nitration precipitation Precipitation on Ice nitration->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization pure_compound Pure this compound recrystallization->pure_compound hplc HPLC (Purity & Quantification) pure_compound->hplc ms Mass Spectrometry (Molecular Weight & Fragmentation) pure_compound->ms ir IR Spectroscopy (Functional Groups) pure_compound->ir uv UV-Vis Spectroscopy (λmax Determination) pure_compound->uv nmr NMR Spectroscopy (¹H, ¹³C - Structure Elucidation) pure_composer pure_composer pure_composer->nmr

Caption: Workflow for the synthesis and characterization of this compound.

Relationship of Analytical Techniques

This diagram shows how the different analytical techniques provide complementary information for the complete characterization of the molecule.

G cluster_info Information Obtained cluster_tech Analytical Technique compound This compound HPLC HPLC compound->HPLC MS Mass Spectrometry compound->MS NMR NMR compound->NMR IR FT-IR compound->IR UV UV-Vis compound->UV purity Purity mol_weight Molecular Weight structure Detailed Structure func_groups Functional Groups electronic_trans Electronic Transitions HPLC->purity MS->mol_weight NMR->structure IR->func_groups UV->electronic_trans

Caption: Relationship between analytical techniques and the information obtained for characterization.

References

HPLC analysis of 4-Hydroxy-6-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC (High-Performance Liquid Chromatography) method for the analysis of 4-Hydroxy-6-methyl-3-nitrocoumarin is crucial for researchers in drug discovery and chemical analysis. This compound belongs to the coumarin family, a class of substances known for a wide range of biological activities.[1][2] A validated HPLC method ensures accurate quantification and purity assessment, which are essential for research and development.

Principle of Analysis

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Photodiode Array (PDA) detector. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation of this compound is achieved based on its hydrophobic interactions with the stationary phase. The compound is eluted by a polar mobile phase, and its concentration is determined by measuring its absorbance of UV light at a specific wavelength.

Application Note

Introduction

This compound is a derivative of coumarin. Coumarins are a significant class of compounds used as additives in various industries and are noted for their diverse biological properties, including anticoagulant and antithrombotic activities.[1] The addition of nitro and methyl groups to the 4-hydroxycoumarin scaffold can modulate its chemical and biological properties. Therefore, a reliable and sensitive analytical method is essential for its characterization, purity assessment, and quantification in various matrices. This application note details a robust HPLC method for the analysis of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the .

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Solution Preparation HPLCSeparation HPLC Separation StandardPrep->HPLCSeparation SamplePrep Sample Preparation (e.g., Extraction) SamplePrep->HPLCSeparation Detection PDA Detection HPLCSeparation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for HPLC analysis.

Detailed Experimental Protocol

This protocol is based on established methods for the analysis of structurally related compounds like 4-hydroxycoumarin and 6-methylcoumarin.[3]

1. Instrumentation and Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • Photodiode Array (PDA) Detector

  • Analytical Balance (4-decimal place)

  • Sonicator

  • Vortex Mixer

  • 0.45 µm Syringe Filters (PVDF or PTFE)

2. Chemicals and Reagents

  • This compound reference standard (Purity ≥98%)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Acetonitrile (HPLC Grade)

  • Formic Acid or Acetic Acid (Optional, for mobile phase modification)

3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions.

ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Methanol:Water (50:50, v/v)[3]
Flow Rate 0.7 mL/min[3]
Column Temperature 40°C[3]
Detection Wavelength 280 nm[3] (or scan for optimal wavelength)
Injection Volume 20 µL[3]
Run Time Approximately 10-15 minutes

4. Preparation of Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of the this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Standard Solutions (e.g., 1-100 µg/mL):

    • Prepare a series of standard solutions by serially diluting the stock solution with the mobile phase.

    • These solutions will be used to construct the calibration curve.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Extract the analyte using a suitable solvent (e.g., methanol) with the aid of sonication or shaking.[3]

    • Centrifuge or filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.

    • Dilute the filtered solution with the mobile phase if necessary to fall within the calibration range.

Method Validation and Data

A validated method ensures reliable and accurate results. The following table presents typical (hypothetical) validation parameters for this type of analysis, based on data for similar compounds.[3]

Validation ParameterSpecification
Linearity (R²) > 0.999
Range 0.01 - 100 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD%) < 2%
Limit of Detection (LOD) ~0.0004 mg/Cig (example value)[3]
Limit of Quantification (LOQ) ~0.0012 mg/Cig (example value)[3]

Data Analysis and Quantification

The relationship between the different components of the HPLC system and the process of analysis is illustrated below.

HPLC_System MobilePhase Mobile Phase Reservoir Methanol Water Pump Pump Delivers mobile phase at a constant flow rate MobilePhase->Pump Injector Autosampler/Injector Injects sample into the mobile phase stream Pump->Injector Column HPLC Column (C18) Separates the analyte from other components Injector->Column Detector PDA Detector Measures absorbance at a set wavelength Column->Detector DataSystem Data System Acquires and processes the signal Detector->DataSystem

References

Application Notes and Protocols for NMR Spectroscopy of 4-Hydroxy-6-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Hydroxy-6-methyl-3-nitrocoumarin. This compound belongs to the coumarin family, a class of substances with significant interest in medicinal chemistry due to their wide range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] The introduction of a nitro group at the 3-position and a methyl group at the 6-position of the 4-hydroxycoumarin scaffold can significantly influence its biological activity and physicochemical properties.

Application Notes

This compound is a versatile molecule with several potential applications in research and drug development:

  • Drug Discovery and Medicinal Chemistry: As a derivative of 4-hydroxycoumarin, this compound is a candidate for screening in various biological assays. The 4-hydroxycoumarin core is known for its anticoagulant properties, and modifications to the ring system can lead to a diverse range of pharmacological effects.[2] Nitrocoumarins, in particular, have been investigated for their trypanocidal and anticancer activities.[4] Therefore, this compound could serve as a lead compound or a synthetic intermediate for the development of novel therapeutic agents.

  • Fluorescent Probes and Imaging: Coumarin derivatives are well-known for their fluorescent properties and are often used as fluorescent probes in biological imaging to visualize cellular processes.[5][6] The specific photophysical properties of this compound would need to be experimentally determined, but it holds potential for use in fluorescence-based assays and as a molecular label.

  • Synthetic Chemistry: This compound can be used as a starting material for the synthesis of more complex heterocyclic systems. The nitro group can be reduced to an amino group, which can then be further functionalized, opening up a wide array of synthetic possibilities.

Predicted NMR Data

Disclaimer: The following NMR data is predicted based on the analysis of structurally similar compounds, including 4-hydroxy-6-methylcoumarin and various 3-nitrocoumarin derivatives. Experimental verification is required for confirmation.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Atom Number ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ, ppm)
2---~158-160
3---~125-128
4~11.0-12.0 (OH)br s-~162-164
4a---~118-120
5~7.8-8.0d~1.5~128-130
6---~135-137
6-CH₃~2.4-2.5s-~20-22
7~7.4-7.6dd~8.5, 1.5~124-126
8~7.3-7.5d~8.5~116-118
8a---~152-154

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound by the nitration of 4-hydroxy-6-methylcoumarin.

Materials:

  • 4-Hydroxy-6-methylcoumarin

  • Glacial Acetic Acid

  • Nitric Acid (70%)

  • Deionized Water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of 4-hydroxy-6-methylcoumarin in 20 mL of glacial acetic acid with gentle warming and stirring.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 1.5 mL of 70% nitric acid dropwise to the stirred solution over a period of 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into 100 mL of ice-cold deionized water.

  • A yellow precipitate of this compound will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water (3 x 20 mL).

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified product in a vacuum oven at 50 °C.

Synthesis_Workflow Start 4-Hydroxy-6-methylcoumarin Reagent Nitric Acid / Acetic Acid Start->Reagent Nitration Product This compound Reagent->Product NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve in DMSO-d6 Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR 1H NMR Transfer->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Process Process Spectra TwoD_NMR->Process Assign Assign Signals Process->Assign Structure Confirm Structure Assign->Structure

References

Application Notes and Protocols: Mass Spectrometry of 4-Hydroxy-6-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the mass spectrometric analysis of 4-Hydroxy-6-methyl-3-nitrocoumarin. Due to the limited availability of direct mass spectral data for this specific compound in the public domain, the fragmentation patterns and quantitative data presented are based on established fragmentation of the coumarin scaffold and related derivatives.

Introduction

This compound is a derivative of coumarin, a class of compounds known for their diverse biological activities. The structural characterization of such molecules is crucial in drug discovery and development. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of novel compounds through fragmentation analysis. This document outlines the theoretical fragmentation pathway and provides a general protocol for the analysis of this compound using mass spectrometry.

Theoretical Mass Spectrometry Data

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for this compound under positive ion mode electron ionization (EI) mass spectrometry. The molecular weight of this compound (C10H7NO5) is 221.17 g/mol .

Ion Proposed Structure/Fragment m/z (Theoretical) Relative Abundance
[M]+•Molecular Ion221High
[M-NO2]+Loss of nitro group175Moderate
[M-CO]+•Loss of carbonyl group193Moderate
[M-CO-NO2]+Sequential loss of CO and NO2147Moderate to Low
[C8H7O2]+Fragment from further degradation135Low
[C7H5O]+Benzofuran-like fragment117Low

Experimental Protocol: Mass Spectrometric Analysis

This protocol provides a general procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for the separation of coumarin derivatives.

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 50-500

    • Solvent Delay: 3 minutes

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained fragmentation pattern with the theoretical pattern to confirm the structure.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a typical experimental workflow for the mass spectrometric analysis of this compound.

G Figure 1: Proposed Fragmentation Pathway of this compound M [M]+• m/z = 221 This compound F1 [M-NO2]+ m/z = 175 M->F1 - NO2 F2 [M-CO]+• m/z = 193 M->F2 - CO F3 [M-CO-NO2]+ m/z = 147 F1->F3 - CO F2->F3 - NO2 F4 [C8H7O2]+ m/z = 135 F3->F4 - C2H2 F5 [C7H5O]+ m/z = 117 F3->F5 - CO

Caption: Proposed Fragmentation Pathway of this compound.

G Figure 2: Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve in Solvent Filtration Filter Sample Dissolution->Filtration Injection Inject into GC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Interpretation Fragmentation Analysis Spectrum->Interpretation

Caption: Experimental Workflow for GC-MS Analysis.

Application Notes and Protocols: In Vitro Assays Using 4-Hydroxy-6-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of 4-Hydroxy-6-methyl-3-nitrocoumarin, a synthetic coumarin derivative with demonstrated potential in anticancer and antibacterial research. The following sections detail its biological activities, present available quantitative data from related compounds, and provide detailed protocols for key in vitro assays.

Biological Activities and Mechanisms of Action

This compound belongs to the coumarin class of compounds, which are known for a wide spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antiviral, and anticancer effects. The introduction of a nitro group at the 3-position and a methyl group at the 6-position of the 4-hydroxycoumarin scaffold can significantly influence its biological properties.

Anticancer Activity: Derivatives of 4-hydroxy-3-nitrocoumarin have shown cytotoxic effects against various cancer cell lines. Studies on the closely related compound, 4-hydroxy-3-nitrocoumarin, have indicated stronger inhibition of the A549 human lung carcinoma cell line compared to HeLa cells. The proposed mechanism of action for the anticancer effects of many coumarin derivatives involves the induction of apoptosis. This can occur through various signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which can lead to the activation of downstream apoptotic effectors. Another identified pathway involves the intrinsic apoptotic cascade, characterized by the involvement of Bcl-2 family proteins and the activation of caspase-9.

Antibacterial Activity: 4-Hydroxy-3-nitrocoumarin has been reported to exhibit antibacterial activity against Gram-negative bacteria such as Klebsiella pneumoniae. The primary mechanism of antibacterial action for many coumarin derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, recombination, and repair. By binding to the B subunit of DNA gyrase, these compounds inhibit its ATPase activity, leading to a disruption of DNA supercoiling and ultimately bacterial cell death.

Data Presentation

Table 1: Representative Cytotoxicity of Coumarin Derivatives Against Human Cancer Cell Lines

Compound/DerivativeCell LineAssayIC₅₀ (µM)Citation
(Z)-3-(4-Nitrobenzylidene)-6-nitro-3H-chromene-2,4-dioneA549MTTNot Specified
7,8-dihydroxy-4-methylcoumarinMCF-7Not SpecifiedNot Specified[1]
Furanocoumarin (apaensin)NIH-H460Not SpecifiedNot Specified[2]
Geiparvarin analogHL-60Not Specified0.5 ± 0.02[3]
7-hydroxycoumarinA549MTT~1850

Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Representative Antibacterial Activity of Coumarin Derivatives

Compound/DerivativeBacterial StrainAssayMIC (µg/mL)Citation
4-hydroxycoumarin derivativesStaphylococcus aureusBroth Dilution0.25
4-hydroxycoumarin derivativesBacillus subtilisBroth DilutionNot Specified
Novel 4-hydroxycoumarin derivativesS. aureusNot Specified4.88
Novel 4-hydroxycoumarin derivativesE. coliNot Specified78.13

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Workflow for In Vitro Cytotoxicity Testing A Prepare this compound Stock Solution D Treat Cells with Serial Dilutions of Compound A->D B Seed Cancer Cells (e.g., A549) in 96-well Plates C Incubate for 24 hours B->C C->D E Incubate for 48-72 hours D->E F Add MTT Reagent E->F G Incubate for 2-4 hours F->G H Add Solubilization Solution (e.g., DMSO) G->H I Measure Absorbance at 570 nm H->I J Calculate Cell Viability and IC50 Value I->J

Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.

G Coumarin-Induced Apoptosis Signaling Pathway compound This compound stress Cellular Stress compound->stress jnk_p38 JNK / p38 MAPK Activation stress->jnk_p38 bcl2 Bcl-2 Family Regulation (e.g., ↓Bcl-2, ↑Bax) jnk_p38->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential signaling pathway for coumarin-induced apoptosis.

G Inhibition of Bacterial DNA Gyrase compound This compound gyraseB DNA Gyrase (GyrB Subunit) compound->gyraseB Binds to atpase ATPase Activity Blocked compound->atpase Inhibits gyraseB->atpase supercoiling DNA Supercoiling gyraseB->supercoiling atp ATP atp->gyraseB adp ADP + Pi atpase->adp replication DNA Replication Disrupted supercoiling->replication death Bacterial Cell Death replication->death

Caption: Mechanism of antibacterial action via DNA gyrase inhibition.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a chosen cancer cell line (e.g., A549 human lung carcinoma).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • A549 cells (or other suitable cancer cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing A549 cells using trypsin-EDTA and resuspend in complete growth medium.

    • Determine cell density using a hemocytometer.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium into a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5%.

    • After 24 hours of cell incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation:

    • Incubate the treated plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Antibacterial Susceptibility Testing using Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain (e.g., Klebsiella pneumoniae).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Klebsiella pneumoniae (e.g., ATCC strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of K. pneumoniae.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Typically, 50 µL of broth is added to wells 2-12. 100 µL of the compound at twice the highest desired final concentration is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. 50 µL is discarded from well 10. Wells 11 and 12 serve as controls.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (wells 1-11), resulting in a final volume of 100 µL and the desired final compound concentrations.

    • Well 11 should contain only the bacterial inoculum and broth (positive growth control).

    • Well 12 should contain only broth (sterility control).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. The positive control well should show turbidity, and the sterility control well should remain clear.

    • The results can also be read using a microplate reader by measuring the optical density at 600 nm.

References

Application Notes and Protocols for Cell-Based Assays with 4-Hydroxy-3-nitrocoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins and their derivatives are a class of compounds that have garnered significant interest in pharmaceutical research due to their wide range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, and anticancer properties.[1][2] This document focuses on the application of 4-hydroxy-3-nitrocoumarin and its closely related derivatives in cell-based assays, providing detailed protocols and data presentation for researchers investigating their potential as therapeutic agents. The information presented here is synthesized from various studies on this class of compounds and is intended to serve as a comprehensive guide for their evaluation in a laboratory setting.

Data Presentation

The cytotoxic and anti-proliferative effects of 4-hydroxy-3-nitrocoumarin derivatives have been evaluated in various cancer cell lines. The following tables summarize the quantitative data from these studies, providing a clear comparison of their potency.

Table 1: Cytotoxicity of Coumarin Derivatives in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Exposure Time (h)Reference
Compound 4 (a coumarin derivative)HL60 (Leukemia)MTT8.0948[3]
Compound 4 (a coumarin derivative)MCF-7 (Breast Cancer)MTT3.2648[3]
Compound 4 (a coumarin derivative)A549 (Lung Cancer)MTT9.3448[3]
Compound 8b (a coumarin-cinnamic acid hybrid)HepG2 (Liver Cancer)MTT13.1448[3]
Docetaxel (Standard Drug)A549 (Lung Cancer)Dye Uptake9.4048[4]
4-Hydroxy-3-nitrocoumarinA549 (Lung Cancer)Not SpecifiedStronger inhibition than on HeLa cellsNot Specified[1]
4-Hydroxycoumarin derivatives (4a-4j)A549 (Lung Cancer)MTT>100 (for most derivatives at 48h)48[5]

Table 2: Effect of Coumarin Derivatives on Cell Viability

CompoundCell LineConcentration (µM)% Cell ViabilityExposure Time (h)Reference
4-hydroxycoumarin derivatives (4a-4j)A5493.125 - 20No significant effect48[5]
4-hydroxycoumarin derivatives (4a-4j)A54950 - 100~75%48[5]
Coumarin derivativeNot specified1, 5, 10, 25, 50, 100, 200, 400 µg/mLConcentration-dependent decrease48[6]

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the biological activity of 4-hydroxy-3-nitrocoumarin derivatives.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted from studies evaluating the cytotoxic effects of coumarin derivatives on cancer cell lines.[3]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., A549, HL60, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 4-Hydroxy-3-nitrocoumarin derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-hydroxy-3-nitrocoumarin derivative in complete medium. The final concentrations may range from 0.01 to 100 µM.[3] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Cell Invasion Assay

This protocol is based on methods used to assess the anti-metastatic potential of coumarin derivatives.[5][7]

Objective: To evaluate the effect of the test compound on the invasive capacity of cancer cells.

Materials:

  • Target invasive cancer cell lines (e.g., A549)

  • Serum-free cell culture medium

  • Complete cell culture medium (with 10% FBS as a chemoattractant)

  • 4-Hydroxy-3-nitrocoumarin derivative

  • Matrigel-coated invasion chambers (e.g., Boyden chambers with 8 µm pore size)

  • 24-well plates

  • Cotton swabs

  • Methanol

  • Crystal Violet stain

Procedure:

  • Chamber Rehydration: Rehydrate the Matrigel-coated inserts by adding serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C.

  • Cell Preparation: Harvest and resuspend cancer cells in serum-free medium at a density of 1 x 10⁵ cells/mL.

  • Treatment: Treat the cells with a non-toxic concentration of the 4-hydroxy-3-nitrocoumarin derivative (e.g., 5 µM) for the desired period (e.g., 48 hours) prior to seeding or include it in the top chamber during the assay.[5][7]

  • Seeding: After rehydration, remove the medium and add 500 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate. Add 500 µL of the cell suspension to the upper chamber.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • Removal of Non-invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes, followed by staining with 0.5% Crystal Violet for 20 minutes.

  • Cell Counting: Wash the inserts with water and allow them to air dry. Count the number of stained cells in several random fields under a microscope.

  • Data Analysis: Compare the number of invaded cells in the treated group to the control group.

Visualizations

Signaling Pathway

Some coumarin derivatives have been shown to exert their cytotoxic effects by inhibiting the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[3]

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Coumarin 4-Hydroxy-3-nitrocoumarin Derivative Coumarin->PI3K Inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory point of coumarin derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing the anticancer effects of 4-hydroxy-3-nitrocoumarin derivatives.

Experimental_Workflow start Start: Synthesize/Obtain 4-Hydroxy-3-nitrocoumarin Derivative cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) on multiple cell lines start->cytotoxicity select_potent Select Potent Compounds and Sensitive Cell Lines cytotoxicity->select_potent mechanism Mechanism of Action Studies select_potent->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) mechanism->apoptosis invasion Cell Invasion Assay (Boyden Chamber) mechanism->invasion pathway Signaling Pathway Analysis (Western Blot for PI3K/AKT) mechanism->pathway end Conclusion: Evaluate Therapeutic Potential cell_cycle->end apoptosis->end invasion->end pathway->end

Caption: General experimental workflow for evaluating anticancer properties.

References

Application Notes and Protocols for 4-Hydroxy-6-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of 4-Hydroxy-6-methyl-3-nitrocoumarin, a promising heterocyclic compound with potential therapeutic applications.

Synthesis and Characterization

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process involving the Pechmann condensation to form the coumarin backbone, followed by a regioselective nitration.

Step 1: Synthesis of 4-Hydroxy-6-methylcoumarin (Precursor)

This step involves the condensation of p-cresol with malonic acid.

Protocol:

  • Combine p-cresol (1 equivalent) and malonic acid (1.2 equivalents) in a round-bottom flask.

  • Slowly add concentrated sulfuric acid (2.5 equivalents) to the mixture under constant stirring in an ice bath to maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 70-80°C for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to obtain pure 4-Hydroxy-6-methylcoumarin.

Step 2: Nitration of 4-Hydroxy-6-methylcoumarin

This step introduces a nitro group at the C3 position of the coumarin ring.

Protocol:

  • Dissolve 4-Hydroxy-6-methylcoumarin (1 equivalent) in a mixture of glacial acetic acid and concentrated sulfuric acid (3:1 v/v) in a flask cooled in an ice-salt bath.

  • Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid, 1:1 v/v) dropwise to the solution while maintaining the temperature below 5°C.

  • Stir the reaction mixture at this temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice with constant stirring.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or acetic acid.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Synthesis of 4-Hydroxy-6-methylcoumarin cluster_1 Step 2: Nitration A p-Cresol + Malonic Acid B Pechmann Condensation (Conc. H2SO4, 70-80°C) A->B C Crude 4-Hydroxy-6-methylcoumarin B->C D Recrystallization (Ethanol) C->D E Pure 4-Hydroxy-6-methylcoumarin D->E F Pure 4-Hydroxy-6-methylcoumarin G Nitration (HNO3/H2SO4, <5°C) F->G H Crude this compound G->H I Recrystallization H->I J Pure this compound I->J

Caption: Workflow for the two-step synthesis of this compound.

Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.

Technique Instrumentation Sample Preparation Expected Observations
FT-IR Spectroscopy PerkinElmer Spectrum Two or similarKBr pelletCharacteristic peaks for O-H, C=O (lactone), C=C (aromatic), and NO2 groups.
¹H NMR Spectroscopy Bruker Avance 400 MHz or similarDMSO-d₆ or CDCl₃Signals corresponding to aromatic protons, methyl protons, and the hydroxyl proton.
¹³C NMR Spectroscopy Bruker Avance 100 MHz or similarDMSO-d₆ or CDCl₃Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the lactone.
UV-Vis Spectroscopy Shimadzu UV-2600 or similarEthanol or MethanolAbsorption maxima corresponding to π-π* and n-π* electronic transitions within the coumarin scaffold.
Mass Spectrometry LC-MS/MS or GC-MSAppropriate solventMolecular ion peak corresponding to the calculated molecular weight of C₁₀H₇NO₅.

Biological Activity Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Cell Line This compound IC₅₀ (µM) Doxorubicin IC₅₀ (µM) (Reference)
HeLa[Insert experimental value][Insert experimental value]
A549[Insert experimental value][Insert experimental value]
Other[Insert experimental value][Insert experimental value]

Experimental Workflow for MTT Assay

A Seed Cells in 96-well plate B Incubate 24h A->B C Add Compound Dilutions B->C D Incubate 48h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Antibacterial Activity Screening (Agar Disc Diffusion Method)

This protocol is used to assess the antibacterial potential of this compound against Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile filter paper discs (6 mm diameter)

  • This compound (dissolved in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Sterile swabs

Protocol:

  • Prepare MHA plates.

  • Inoculate the surface of the MHA plates uniformly with the bacterial suspension (adjusted to 0.5 McFarland standard) using a sterile swab.

  • Impregnate sterile filter paper discs with a known concentration of this compound solution.

  • Place the discs on the inoculated agar surface. Include a negative control (disc with DMSO) and a positive control (disc with a standard antibiotic).

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Data Presentation:

Bacterial Strain This compound Zone of Inhibition (mm) Ciprofloxacin Zone of Inhibition (mm) (Reference)
Staphylococcus aureus[Insert experimental value][Insert experimental value]
Escherichia coli[Insert experimental value][Insert experimental value]
Other[Insert experimental value][Insert experimental value]
Antiallergic Activity (Passive Cutaneous Anaphylaxis - PCA Assay)

This in vivo assay evaluates the potential of this compound to inhibit IgE-mediated allergic reactions.[1]

Materials:

  • Rats or mice

  • Anti-dinitrophenyl (DNP) IgE antibody

  • DNP-Human Serum Albumin (DNP-HSA)

  • Evans blue dye

  • This compound

  • Saline solution

Protocol:

  • Sensitize the animals by intradermal injection of anti-DNP IgE into the ear or shaved dorsal skin.

  • After a sensitization period (typically 24-48 hours), administer this compound (test group) or vehicle (control group) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • After a set time (e.g., 1 hour), challenge the animals by intravenous injection of DNP-HSA mixed with Evans blue dye.

  • After 30-60 minutes, sacrifice the animals and excise the injection sites.

  • Extract the Evans blue dye from the tissue using a suitable solvent (e.g., formamide).

  • Quantify the amount of extravasated dye by measuring the absorbance at approximately 620 nm.

  • A reduction in the amount of dye extravasation in the test group compared to the control group indicates antiallergic activity.

Data Presentation:

Treatment Group Dye Extravasation (Absorbance at 620 nm) % Inhibition
Vehicle Control[Insert experimental value]0
This compound[Insert experimental value][Calculate value]
Positive Control (e.g., Cromolyn sodium)[Insert experimental value][Calculate value]

Potential Signaling Pathways

Based on studies of related 4-hydroxycoumarin derivatives, this compound may exert its biological effects through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Proposed Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR4) MAPK_pathway MAPK Pathway Receptor->MAPK_pathway NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway p38 p38 MAPK_pathway->p38 JNK JNK MAPK_pathway->JNK ERK ERK MAPK_pathway->ERK IKK IKK NFkB_pathway->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Gene Pro-inflammatory Gene Expression NFkB_n->Gene AP1->Gene Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor Compound 4-Hydroxy-6-methyl- 3-nitrocoumarin Compound->MAPK_pathway inhibits Compound->IKK inhibits

Caption: Potential mechanism of anti-inflammatory action via MAPK and NF-κB pathways.

References

Application Notes and Protocols for the Purification of 4-Hydroxy-6-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methyl-3-nitrocoumarin is a synthetic derivative of coumarin, a class of compounds widely recognized for their diverse pharmacological activities. As a nitro-substituted 4-hydroxycoumarin, this molecule holds potential as a key intermediate in the synthesis of various bioactive compounds, including anticoagulants, anticancer agents, and antimicrobials. The purity of this intermediate is paramount to ensure the successful synthesis of downstream products and to obtain accurate biological data. These application notes provide detailed protocols for the purification of this compound, focusing on common laboratory techniques such as recrystallization and column chromatography.

Data Presentation

The following tables summarize purification data for various nitrocoumarin derivatives, providing a reference for expected outcomes when purifying this compound.

Table 1: Purification of Nitrocoumarin Derivatives by Recrystallization

CompoundRecrystallization SolventYield (%)Melting Point (°C)
6-Nitro-4,7-dimethyl-chromen-2-oneBenzeneHigh (not specified)Not specified
8-Nitro-4,7-dimethyl-chromen-2-oneBenzeneHigh (not specified)Not specified
7-Hydroxy-4-methyl-8-nitrocoumarinEthanolNot specifiedNot specified
7-Hydroxy-4-methyl-6-nitrocoumarinEthanolNot specifiedNot specified

Table 2: Purification of Nitrocoumarin Derivatives by Column Chromatography

CompoundChromatographic MethodEluentYield (%)Melting Point (°C)
3-(4'-Methoxyphenyl)-6-nitrocoumarinFlash ChromatographyHexane/Ethyl Acetate (9:1)7562-63
6-Amino-3-(3'-aminophenyl)coumarinFlash ChromatographyHexane/Ethyl Acetate (9:1)80105-106

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent.

Objective: To purify crude this compound by removing impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Distilled water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: Based on purification of similar nitrocoumarins, ethanol is a suitable solvent. The compound should be soluble in hot ethanol and sparingly soluble in cold ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be saturated.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Purity Analysis: The purity of the recrystallized product can be assessed by its melting point and chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for separating and purifying compounds from a mixture based on their differential adsorption to a stationary phase.

Objective: To purify this compound from a complex mixture of reaction byproducts.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Beakers and flasks

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Begin the elution with a non-polar solvent system, such as hexane/ethyl acetate (9:1). The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light.

  • Combining and Evaporation: Combine the fractions containing the pure desired compound. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Analysis: The purity of the final product should be confirmed by HPLC and its structure verified by spectroscopic methods such as NMR and IR.

Visualizations

Diagram 1: Workflow for Recrystallization of this compound

G A Crude Product B Dissolve in Minimal Hot Ethanol A->B C Cool to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Ethanol E->F G Dry Crystals F->G H Pure this compound G->H

Caption: Recrystallization workflow.

Diagram 2: Workflow for Column Chromatography Purification

G A Prepare Silica Gel Column B Load Crude Product A->B C Elute with Hexane/ Ethyl Acetate Gradient B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Pure this compound G->H

Caption: Column chromatography workflow.

Application Notes and Protocols: 4-Hydroxy-6-methyl-3-nitrocoumarin in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of 4-Hydroxy-6-methyl-3-nitrocoumarin and its derivatives. This document includes key biological activities, quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Biological Activities and Potential Applications

This compound, a derivative of the versatile coumarin scaffold, has garnered interest in medicinal chemistry due to its potential therapeutic properties. Research has highlighted its significance in several areas, including antimicrobial, antitumor, and enzyme inhibition activities. The introduction of a nitro group at the 3-position and a methyl group at the 6-position of the 4-hydroxycoumarin core structure modulates its biological profile, making it a promising candidate for further drug development.

Antimicrobial Activity

Derivatives of 4-hydroxycoumarin have demonstrated notable activity against a range of bacterial pathogens. While specific data for this compound is limited, studies on the closely related 4-hydroxy-6-nitrocoumarin provide valuable insights into its potential antibacterial effects. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

Substituted 4-hydroxycoumarins have been investigated for their potential as anticancer agents. The cytotoxic effects of 4-hydroxy-3-nitrocoumarin have been observed in cancer cell lines, suggesting that the nitro-substitution is crucial for this activity.[1] The general anti-tumor mechanisms of coumarins involve the inhibition of key enzymes like carbonic anhydrase and interference with critical signaling pathways such as PI3K/Akt/mTOR.[2]

Enzyme Inhibition

A significant area of application for 4-hydroxycoumarin derivatives is in enzyme inhibition. Specifically, derivatives of 4-hydroxy-6-nitrocoumarin have been identified as inhibitors of carbonic anhydrase-II, an enzyme implicated in various physiological and pathological processes.[3][4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative data available for 4-hydroxy-6-nitrocoumarin derivatives, which can serve as a reference for the potential activity of this compound.

Table 1: Antibacterial Activity of 4-Hydroxy-6-nitrocoumarin Derivatives

Compound/DerivativeBacterial StrainMethodResultReference
Derivative 2Staphylococcus aureus (Gram-positive)Agar Well Diffusion26.5 ± 0.84 mm zone of inhibition[3][5][7]
Derivative 3Staphylococcus aureus (Gram-positive)Agar Well Diffusion26.0 ± 0.56 mm zone of inhibition[3][5][7]
Derivative 8Staphylococcus aureus (Gram-positive)Agar Well Diffusion26.0 ± 0.26 mm zone of inhibition[3][5][7]
Derivative 5Salmonella typhimurium (Gram-negative)Agar Well Diffusion19.5 ± 0.59 mm zone of inhibition[3][5][7]
Derivative 9Salmonella typhimurium (Gram-negative)Agar Well Diffusion19.5 ± 0.32 mm zone of inhibition[3][5][7]
Ciprofloxacin (Standard)Staphylococcus aureusAgar Well Diffusion38.5 ± 0.74 mm zone of inhibition[7]
Ciprofloxacin (Standard)Salmonella typhimuriumAgar Well Diffusion33.5 ± 0.77 mm zone of inhibition[7]
Compound 1Staphylococcus aureusDilution MethodMIC: 0.25 mg/mL, MBC: 0.0625 mg/mL[8]
Compound 1Bacillus subtilisDilution MethodMIC: 0.5 mg/mL, MBC: 0.12500 mg/mL[8]
Compound 1Candida albicansDilution MethodMIC: 0.0625 mg/mL, MBC: 0.03125 mg/mL[8]

Table 2: In Vitro Cytotoxicity of 4-Hydroxy-3-nitrocoumarin

Cell LineActivityReference
A549 (Lung Cancer)Stronger inhibition compared to HeLa cells[1]
HeLaInhibition observed[1]

Table 3: Enzyme Inhibition by 4-Hydroxy-6-nitrocoumarin Derivatives

Compound/DerivativeEnzymeIC50 ValueReference
Derivative 2Carbonic Anhydrase-II263 ± 0.3 µM[3][4][5][6]
Derivative 6Carbonic Anhydrase-II456 ± 0.1 µM[3][4][5][6]

Experimental Protocols

Synthesis of 4-Hydroxy-6-nitrocoumarin

This protocol describes the nitration of 4-hydroxycoumarin.

Materials:

  • 4-Hydroxycoumarin

  • Sodium nitrate (NaNO₃)

  • Sulfuric acid (H₂SO₄)

  • Ethanol

  • Dichloromethane

  • Methanol

  • Saturated solution of sodium bisulfite

Procedure:

  • The nitration of 4-Hydroxycoumarin is carried out using sodium nitrate and sulfuric acid to yield 4-hydroxy-6-nitrocoumarin (1).[4]

  • To synthesize derivatives, react 4-hydroxy-6-nitrocoumarin (1) (0.48 mmol; 1.0 equiv.) with different substituted aromatic aldehydes (0.48 mmol; 1.0 equiv.) in 15 mL of ethanol.[4]

  • Reflux the reaction mixture for 20-30 hours.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of dichloromethane:methanol (4:1).[4]

  • The product will precipitate as a solid. Filter the solid and wash it three times with a saturated solution of sodium bisulfite to obtain the pure product.[4]

Antibacterial Activity Assay (Agar Well Diffusion Method)

This protocol outlines the procedure for assessing the antibacterial activity of the synthesized compounds.[3][4][7]

Materials:

  • Synthesized compounds

  • Bacterial strains (Staphylococcus aureus, Salmonella typhimurium)

  • Müller-Hinton agar

  • Dimethyl sulfoxide (DMSO)

  • Ciprofloxacin (positive control)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare Müller-Hinton agar plates.

  • Inoculate the agar surface with the test bacterial strain.

  • Dissolve 1 mg of each synthesized compound in 120 µL of DMSO.[3]

  • Create wells in the agar using a sterile cork borer.

  • Add a defined volume of the dissolved compound solution into each well.

  • Use DMSO as a negative control and a solution of ciprofloxacin as a positive control.

  • Incubate the plates at an appropriate temperature for 24 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

Visualizations

Logical Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start 4-Hydroxycoumarin nitration Nitration (NaNO3, H2SO4) start->nitration intermediate 4-Hydroxy-6-nitrocoumarin nitration->intermediate condensation Knoevenagel Condensation (Substituted Aldehydes, Ethanol, Reflux) intermediate->condensation product 4-Hydroxy-6-nitrocoumarin Derivatives condensation->product antimicrobial Antimicrobial Activity (Agar Well Diffusion) product->antimicrobial antitumor Antitumor Activity (Cytotoxicity Assay) product->antitumor enzyme Enzyme Inhibition (e.g., Carbonic Anhydrase) product->enzyme zone Zone of Inhibition (mm) antimicrobial->zone mic MIC/MBC (mg/mL) antimicrobial->mic ic50 IC50 (µM) antitumor->ic50 enzyme->ic50

Caption: Workflow for synthesis and evaluation of 4-hydroxy-6-nitrocoumarin derivatives.

Potential Signaling Pathway Inhibition by Coumarins in Cancer

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_enzyme Enzyme Inhibition cluster_effects Cellular Effects coumarin Coumarin Derivative (e.g., this compound) pi3k PI3K coumarin->pi3k Inhibits ca Carbonic Anhydrase (e.g., CA IX, CA XII) coumarin->ca Inhibits apoptosis Induction of Apoptosis coumarin->apoptosis Induces akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Decreased Cell Proliferation mtor->proliferation Promotes ca->proliferation Promotes

Caption: Potential anti-tumor signaling pathways targeted by coumarin derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-6-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Hydroxy-6-methyl-3-nitrocoumarin synthesis.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the two main stages of the synthesis: the formation of the 4-hydroxy-6-methylcoumarin intermediate and its subsequent nitration.

Stage 1: Synthesis of 4-Hydroxy-6-methylcoumarin

The synthesis of 4-hydroxy-6-methylcoumarin is typically achieved via a Pechmann condensation or a related reaction using p-cresol and a C3 synthon like malonic acid or ethyl acetoacetate.

Q1: Low or no yield of 4-hydroxy-6-methylcoumarin.

Possible Causes & Solutions:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) may be hydrated. Ensure anhydrous conditions by using freshly opened or properly dried catalyst.

  • Insufficient Reaction Temperature: The reaction often requires elevated temperatures to proceed.[1] Gradually increase the temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Poor Quality Reagents: Use pure p-cresol and malonic acid/ethyl acetoacetate. Impurities can lead to side reactions and lower yields.

  • Inappropriate Catalyst: The choice of acid catalyst is crucial. While strong mineral acids like H₂SO₄ can be used, solid acid catalysts or milder Lewis acids might offer better yields and easier workup.

Q2: Formation of a dark, tarry reaction mixture.

Possible Causes & Solutions:

  • Excessive Heat: Overheating can lead to the polymerization of starting materials or products. Maintain a consistent and controlled temperature throughout the reaction.

  • Strongly Acidic Conditions: Highly acidic environments can promote charring. If using a strong mineral acid, consider a milder catalyst or a solvent to moderate the reaction.

  • Prolonged Reaction Time: Extended reaction times at high temperatures can lead to decomposition. Monitor the reaction by TLC and stop it once the starting material is consumed.

Q3: Difficulty in isolating the product.

Possible Causes & Solutions:

  • Incomplete Reaction: If the reaction has not gone to completion, the unreacted starting materials can complicate purification. Ensure the reaction is complete by TLC analysis.

  • Improper Work-up: The product is often isolated by precipitation from an aqueous solution. Adjusting the pH is critical for efficient precipitation. Recrystallization from a suitable solvent like ethanol is usually necessary to obtain a pure product.

Stage 2: Nitration of 4-Hydroxy-6-methylcoumarin

The nitration of 4-hydroxy-6-methylcoumarin at the C3 position is a key step to obtain the final product.

Q1: Low yield of this compound.

Possible Causes & Solutions:

  • Incorrect Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The ratio of these acids is important and may need optimization.

  • Reaction Temperature Too High: Nitration is an exothermic reaction. The temperature should be kept low (typically 0-10°C) to prevent over-nitration and side reactions.[2]

  • Formation of Isomers: Nitration of the benzene ring can occur, leading to a mixture of products and reducing the yield of the desired 3-nitro isomer. Careful control of reaction conditions can minimize this.

  • Product Decomposition: The nitro group can be sensitive to harsh conditions. Avoid excessive heat and prolonged exposure to strong acids.

Q2: Formation of multiple spots on TLC after nitration.

Possible Causes & Solutions:

  • Over-nitration: The benzene ring of the coumarin can also be nitrated, leading to dinitro or other isomeric products. Use of milder nitrating agents or shorter reaction times can help.

  • Side Reactions: The hydroxy group can also react. Protection of the hydroxyl group before nitration might be an option in challenging cases, followed by deprotection.

  • Incomplete Nitration: Unreacted starting material will appear as a separate spot. Ensure sufficient reaction time or a slight excess of the nitrating agent.

Q3: Product is difficult to purify.

Possible Causes & Solutions:

  • Mixture of Isomers: If multiple nitro-isomers are formed, separation by column chromatography may be necessary.

  • Residual Acids: Ensure all acidic residue from the nitration mixture is removed by washing the crude product thoroughly with cold water and/or a dilute bicarbonate solution.

  • Recrystallization Issues: Finding a suitable solvent for recrystallization is key. Ethanol or a mixture of ethanol and water is often effective.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 4-hydroxy-6-methylcoumarin?

The most common method is the Pechmann condensation. It involves the reaction of a phenol (p-cresol) with a β-ketoester (like ethyl acetoacetate) or malonic acid in the presence of an acid catalyst. The mechanism generally involves transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring and subsequent dehydration.

Q2: What are the key safety precautions for this synthesis?

  • Both the synthesis of the coumarin intermediate and the nitration step involve strong acids and potentially corrosive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Nitration reactions are highly exothermic and can be explosive if not controlled properly. Add the nitrating agent slowly and maintain the recommended low temperature.

Q3: Are there alternative methods for the synthesis of this compound?

Yes, alternative synthetic routes exist. For instance, one could synthesize a pre-nitrated phenol and then construct the coumarin ring. However, the two-step approach of first forming the 4-hydroxy-6-methylcoumarin followed by nitration is a common and often effective strategy.

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify functional groups.

    • Mass Spectrometry: To determine the molecular weight.

III. Data Presentation

Table 1: Effect of Catalyst on the Yield of 4-Hydroxycoumarin Synthesis (Analogous Pechmann Reaction)
CatalystReaction Time (hours)Yield (%)Reference
H₂SO₄ (conc.)18~60[3]
ZnCl₂/POCl₃40~66[4]
Amberlyst-151.7~95[1]
No Catalyst24<5General Observation

Note: Yields are for analogous Pechmann condensations and may vary for the synthesis of 4-hydroxy-6-methylcoumarin.

Table 2: Influence of Reaction Conditions on Nitration of Coumarin Derivatives
Nitrating AgentTemperature (°C)Reaction TimePotential OutcomeReference
HNO₃/H₂SO₄0-101 hourNitration at C3 and/or aromatic ring[2]
NaNO₃/H₂SO₄01 hourPredominantly ring nitration[5]
HNO₃ in Acetic Acid85-903 hoursNitration at C3[5]

Note: The position of nitration is highly dependent on the specific coumarin derivative and reaction conditions.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-6-methylcoumarin

This protocol is a general procedure based on the reaction of a phenol with malonic acid.

Materials:

  • p-Cresol

  • Malonic acid

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Phosphorus Oxychloride (POCl₃)

  • Hydrochloric acid (HCl), dilute

  • Sodium carbonate (Na₂CO₃) solution (10%)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, combine p-cresol (1 equivalent), malonic acid (1 equivalent), anhydrous ZnCl₂ (3 equivalents), and POCl₃ (3 equivalents).

  • Heat the mixture at 60-65°C for approximately 40 hours. The reaction should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice and water to decompose the excess POCl₃.

  • Filter the resulting solid precipitate and wash it with cold water.

  • Dissolve the crude solid in a 10% aqueous Na₂CO₃ solution.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with dilute HCl until precipitation of the product is complete.

  • Filter the purified product, wash with cold water, and dry.

  • Recrystallize the product from ethanol to obtain pure 4-hydroxy-6-methylcoumarin.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the nitration of a 4-hydroxycoumarin derivative.

Materials:

  • 4-Hydroxy-6-methylcoumarin

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • In a flask, dissolve 4-hydroxy-6-methylcoumarin (1 equivalent) in concentrated H₂SO₄ at 0°C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated HNO₃ (1.1 equivalents) and concentrated H₂SO₄ dropwise to the solution, ensuring the temperature does not rise above 10°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Filter the precipitated solid product.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the crude product.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

V. Visualizations

Synthesis_Pathway p_cresol p-Cresol catalyst ZnCl₂ / POCl₃ malonic_acid Malonic Acid intermediate 4-Hydroxy-6-methylcoumarin nitrating_agent HNO₃ / H₂SO₄ final_product This compound catalyst->intermediate Pechmann Condensation nitrating_agent->final_product Nitration

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_stage1 Stage 1: Coumarin Synthesis cluster_stage2 Stage 2: Nitration start1 Mix p-Cresol, Malonic Acid, ZnCl₂, POCl₃ react1 Heat at 60-65°C start1->react1 workup1 Quench with ice-water, filter react1->workup1 purify1 Dissolve in Na₂CO₃, acidify with HCl, filter workup1->purify1 product1 Isolate 4-Hydroxy-6-methylcoumarin purify1->product1 start2 Dissolve Coumarin in H₂SO₄ at 0°C product1->start2 react2 Add HNO₃/H₂SO₄ dropwise start2->react2 workup2 Pour onto ice, filter react2->workup2 purify2 Wash with water, recrystallize workup2->purify2 product2 Isolate this compound purify2->product2

Caption: General experimental workflow for the two-stage synthesis.

Troubleshooting_Tree start Low Yield Issue q1 Which stage has low yield? start->q1 stage1 Stage 1: Coumarin Synthesis q1->stage1 Stage 1 stage2 Stage 2: Nitration q1->stage2 Stage 2 q_s1 Problem? stage1->q_s1 q_s2 Problem? stage2->q_s2 s1_a1 No/Low Product q_s1->s1_a1 s1_a2 Tarry Mixture q_s1->s1_a2 s1_sol1 Check catalyst activity Increase temperature Verify reagent purity s1_a1->s1_sol1 s1_sol2 Control temperature strictly Use milder catalyst Reduce reaction time s1_a2->s1_sol2 s2_a1 Multiple Spots (TLC) q_s2->s2_a1 s2_a2 Low Product Yield q_s2->s2_a2 s2_sol1 Lower temperature Use milder nitrating agent Check for isomers s2_a1->s2_sol1 s2_sol2 Optimize nitrating agent ratio Ensure low temperature Prevent side reactions s2_a2->s2_sol2

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Nitration of 4-Hydroxy-6-methylcoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the nitration of 4-hydroxy-6-methylcoumarin.

Troubleshooting Guide

This guide addresses common issues observed during the nitration of 4-hydroxy-6-methylcoumarin, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired mononitrated product - Suboptimal reaction temperature.[1] - Inefficient nitrating agent. - Incomplete reaction.- Maintain a low reaction temperature (0-5 °C) to minimize side product formation.[1] - Use a freshly prepared nitrating mixture (e.g., concentrated nitric acid and sulfuric acid). - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Formation of multiple spots on TLC, indicating a mixture of products - Formation of positional isomers: Nitration can occur at different positions on the coumarin ring, primarily at the C5 and C7 positions, and potentially at the C3 position.[2][3] - Dinitration: Excessive nitrating agent or higher reaction temperatures can lead to the formation of dinitro-isomers.[4]- Control of Isomer Ratio: Carefully control the reaction temperature; lower temperatures often favor the formation of a specific isomer.[1] - Purification: Utilize column chromatography or fractional crystallization to separate the isomers. The solubility of different nitroisomers in solvents like ethanol can vary, aiding in their separation.[1][2] - Preventing Dinitration: Use a stoichiometric amount of the nitrating agent. Add the nitrating agent dropwise to the reaction mixture while maintaining a low temperature.
Presence of a dark-colored, tarry substance in the reaction mixture - Oxidation/Degradation: The coumarin ring system can be susceptible to oxidation or degradation under strong acidic and oxidizing conditions, especially at elevated temperatures.- Ensure the reaction is carried out at a consistently low temperature. - Work-up the reaction promptly upon completion to avoid prolonged exposure to the acidic medium. - Consider using milder nitrating agents if degradation is a persistent issue.
Evidence of lactone ring opening - Although less common under typical nitrating conditions, strong nucleophiles or extreme pH could potentially lead to the opening of the lactone ring.[5][6]- Maintain anhydrous conditions during the reaction. - Quench the reaction by pouring the mixture onto crushed ice to rapidly neutralize the strong acid and precipitate the nitrated products.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the nitration of 4-hydroxy-6-methylcoumarin?

A1: The most prevalent side products are positional isomers of the mononitrated compound. Based on the electrophilic substitution patterns of similar hydroxycoumarins, you can expect nitration to occur at the available positions on the benzene ring, primarily at the C5 and C7 positions, and potentially at the C3 position of the pyrone ring.[2][3] Under more forced conditions, dinitration can also occur.[4]

Q2: How can I control the regioselectivity of the nitration to favor a specific isomer?

A2: Controlling the regioselectivity can be challenging. However, reaction parameters play a crucial role. Lowering the reaction temperature can sometimes favor the formation of one isomer over another. The choice of nitrating agent and solvent system can also influence the product distribution. For instance, using a milder nitrating agent might offer better selectivity.

Q3: What is the best method to purify the desired nitrated product from the mixture of isomers?

A3: A combination of techniques is often most effective.

  • Fractional Crystallization: Different nitroisomers can exhibit varying solubilities in specific solvents. For example, in the case of nitrated 7-hydroxy-4-methylcoumarin, the 6-nitro and 8-nitro isomers are separated based on their differential solubility in boiling ethanol.[1][2] A similar approach can be explored for the isomers of nitrated 4-hydroxy-6-methylcoumarin.

  • Column Chromatography: This is a highly effective method for separating isomers with different polarities. A suitable solvent system can be determined using TLC analysis.

Q4: Can dinitration occur, and how can I avoid it?

A4: Yes, dinitration is a possible side reaction, especially if an excess of the nitrating agent is used or if the reaction temperature is not adequately controlled.[4] To minimize dinitration, it is crucial to:

  • Use a controlled amount of the nitrating agent (close to a 1:1 molar ratio with the substrate).

  • Add the nitrating agent slowly and portion-wise to the reaction mixture.

  • Maintain a consistently low reaction temperature (e.g., 0-5 °C) throughout the addition and reaction time.[1]

Q5: Are there any alternative, milder nitrating agents that can reduce side reactions?

A5: Yes, several milder nitrating agents have been developed to improve selectivity and reduce the harshness of the reaction conditions. Some alternatives include:

  • Cerium(IV) Ammonium Nitrate (CAN): This reagent can be used for the nitration of coumarins, and in some cases, offers higher regioselectivity.[4]

  • Nitric Oxide (NO): This method has been shown to be effective for the selective mononitration of hydroxycoumarins under mild conditions.[7]

Experimental Protocols

Standard Nitration Protocol for Hydroxycoumarins (Adapted from the nitration of 7-hydroxy-4-methylcoumarin) [1][2]

  • Dissolution: Dissolve 4-hydroxy-6-methylcoumarin in concentrated sulfuric acid in a flask.

  • Cooling: Cool the flask in an ice-salt bath to maintain a temperature below 5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the solution of the coumarin, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1 hour), monitoring the progress by TLC.

  • Quenching: Pour the reaction mixture slowly onto a beaker filled with crushed ice with constant stirring.

  • Isolation: The solid product that precipitates is a mixture of the nitro-isomers. Filter the crude product and wash it thoroughly with cold water.

  • Purification: The mixture of isomers can then be separated by fractional crystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizations

Reaction Pathway: Electrophilic Nitration of 4-Hydroxy-6-methylcoumarin

Nitration_Pathway cluster_start Reactants cluster_intermediate Intermediate cluster_products Potential Products 4-hydroxy-6-methylcoumarin 4-hydroxy-6-methylcoumarin Sigma Complex Sigma Complex 4-hydroxy-6-methylcoumarin->Sigma Complex Electrophilic Attack by NO2+ Oxidation/Degradation Products Oxidation/Degradation Products 4-hydroxy-6-methylcoumarin->Oxidation/Degradation Products Side Reaction HNO3 + H2SO4 HNO3 + H2SO4 Nitronium ion (NO2+) Nitronium ion (NO2+) HNO3 + H2SO4->Nitronium ion (NO2+) Generation Nitronium ion (NO2+)->Sigma Complex 5-nitro-isomer 5-nitro-isomer Sigma Complex->5-nitro-isomer Deprotonation 7-nitro-isomer 7-nitro-isomer Sigma Complex->7-nitro-isomer Deprotonation 3-nitro-isomer 3-nitro-isomer Sigma Complex->3-nitro-isomer Deprotonation Dinitro-products Dinitro-products 5-nitro-isomer->Dinitro-products Further Nitration 7-nitro-isomer->Dinitro-products Further Nitration

Caption: Electrophilic nitration pathway of 4-hydroxy-6-methylcoumarin.

Experimental Workflow: Troubleshooting Nitration Reactions

Troubleshooting_Workflow Start Start: Nitration of 4-hydroxy-6-methylcoumarin Reaction Perform Nitration Reaction (Low Temperature) Start->Reaction TLC Analyze Crude Product by TLC Reaction->TLC SingleSpot Single Major Spot? TLC->SingleSpot Purify Purify Product (Crystallization/Chromatography) SingleSpot->Purify Yes MultipleSpots Multiple Spots Observed SingleSpot->MultipleSpots No End End: Pure Mononitrated Product Purify->End Identify Identify Side Products (NMR, MS) MultipleSpots->Identify Optimize Optimize Reaction Conditions: - Adjust Temperature - Vary Nitrating Agent - Control Stoichiometry Identify->Optimize Optimize->Reaction

Caption: A workflow for troubleshooting and optimizing the nitration of 4-hydroxy-6-methylcoumarin.

References

Technical Support Center: Purification of 4-Hydroxy-6-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Hydroxy-6-methyl-3-nitrocoumarin.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions.

Issue 1: Low Yield of Crystalline Product After Recrystallization

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Crystallization 1. Concentrate the mother liquor by carefully evaporating a portion of the solvent. 2. Cool the concentrated solution in an ice bath to induce further crystallization. 3. Scratch the inside of the flask with a glass rod to create nucleation sites.Increased precipitation of the desired product.
Co-precipitation of Impurities 1. Ensure the crude product is fully dissolved in the minimum amount of hot solvent. 2. Allow the solution to cool slowly to room temperature before transferring to an ice bath. Rapid cooling can trap impurities.Formation of purer crystals with a potential slight decrease in initial yield, which can be recovered from the mother liquor.
Incorrect Solvent Choice 1. Perform small-scale solvent screening to identify the optimal recrystallization solvent. Ethanol is a commonly used and effective solvent. 2. Consider a mixed solvent system, such as ethanol/water, to fine-tune solubility.Improved crystal formation and purity.
Product Loss During Washing 1. Wash the crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.Reduced loss of the purified product.

Issue 2: Persistent Impurities Detected by TLC After Recrystallization

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Removal of Starting Material 1. If the impurity is the starting material (4-hydroxy-6-methylcoumarin), perform a second recrystallization. 2. Alternatively, consider column chromatography for more efficient separation.A single spot on the TLC plate corresponding to the pure product.
Presence of Isomeric Impurities 1. The nitration of 4-hydroxy-6-methylcoumarin can sometimes yield small amounts of other nitro-isomers. 2. Utilize the differential solubility of isomers. For instance, some isomers may be less soluble in hot ethanol, allowing for their removal by hot filtration before crystallization of the desired product.Isolation of the desired 3-nitro isomer.
Solvent Not Fully Removed 1. Ensure the purified crystals are thoroughly dried under vacuum to remove any residual solvent, which can appear as an impurity on the TLC plate.A clean TLC with no spots corresponding to the solvent.

Issue 3: Oily Product Instead of Crystals

Possible Cause Troubleshooting Step Expected Outcome
Presence of Significant Impurities 1. The melting point of the product is likely depressed by impurities. 2. Purify the crude product using column chromatography before attempting recrystallization.Formation of a solid product that can be successfully recrystallized.
Supersaturation 1. Try adding a seed crystal of pure this compound to the cooled solution to initiate crystallization.Induction of crystallization from the supersaturated oil.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?

A1: The most common impurities include:

  • Unreacted 4-hydroxy-6-methylcoumarin: The starting material for the nitration reaction.

  • Isomeric byproducts: While the 3-position is electronically favored for nitration, trace amounts of other nitrated isomers may form.

  • Di-nitrated products: Under harsh nitrating conditions, a second nitro group may be introduced onto the aromatic ring.

  • Degradation products: Prolonged exposure to strong acids or high temperatures can lead to decomposition.

Q2: What is a reliable solvent for recrystallizing this compound?

A2: Ethanol is a commonly reported and effective solvent for the recrystallization of 3-nitro-4-hydroxycoumarin derivatives.[1] For separating isomers, exploiting differences in their solubility in hot ethanol can be a useful strategy.[2]

Q3: My compound appears as a streak on the TLC plate. What could be the issue?

A3: Streaking on a TLC plate can be caused by several factors:

  • Overloading the sample: Apply a smaller, more concentrated spot to the TLC plate.

  • The compound is highly polar: Add a small amount of a polar solvent like methanol or acetic acid to your developing solvent system.

  • The compound is acidic: The phenolic hydroxyl group can interact strongly with the silica gel. Adding a small amount of acetic acid to the eluent can improve the spot shape.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography using silica gel is a suitable method for purifying this compound. A common mobile phase would be a gradient of ethyl acetate in a less polar solvent like hexane or cyclohexane.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of this compound

  • Column Packing: Prepare a slurry of silica gel in hexane (or another non-polar solvent) and pack a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Crude Product Crude Product Dissolve in Hot Ethanol Dissolve in Hot Ethanol Crude Product->Dissolve in Hot Ethanol Adsorb on Silica Adsorb on Silica Crude Product->Adsorb on Silica Cool to Crystallize Cool to Crystallize Dissolve in Hot Ethanol->Cool to Crystallize Filter Crystals Filter Crystals Cool to Crystallize->Filter Crystals Wash with Cold Ethanol Wash with Cold Ethanol Filter Crystals->Wash with Cold Ethanol Dry Crystals Dry Crystals Wash with Cold Ethanol->Dry Crystals Pure Product Pure Product Dry Crystals->Pure Product Elute with Solvent Gradient Elute with Solvent Gradient Adsorb on Silica->Elute with Solvent Gradient Collect Fractions Collect Fractions Elute with Solvent Gradient->Collect Fractions Evaporate Solvent Evaporate Solvent Collect Fractions->Evaporate Solvent Evaporate Solvent->Pure Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Start Impure Product Impure Product Start->Impure Product Recrystallization Recrystallization Impure Product->Recrystallization Attempt Successful? Successful? Recrystallization->Successful? Pure Product Pure Product Successful?->Pure Product Yes Column Chromatography Column Chromatography Successful?->Column Chromatography No Re-evaluate Synthesis Re-evaluate Synthesis Successful?->Re-evaluate Synthesis Still Impure Column Chromatography->Successful? Attempt

Caption: Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Optimizing Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for coumarin synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during coumarin synthesis, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inappropriate catalyst or catalyst deactivation.- Incorrect reaction temperature or time.[1] - Unsuitable solvent.[2][3]- Poor quality of starting materials.- Formation of side products.[4]- Screen different catalysts (e.g., acid or base catalysts) and optimize catalyst loading.[2][5][6] For Pechmann reactions, consider solid acid catalysts like Montmorillonite K-10 or zeolites for potentially higher yields and easier work-up.[4]- Systematically vary the reaction temperature and monitor the reaction progress over time to find the optimal conditions. Increasing temperature can enhance conversion, but excessive heat may lead to decomposition.[1][7]- Test a range of solvents with different polarities.[2][5] Solvent-free conditions have also proven effective and offer environmental benefits.[5][8][9]- Ensure the purity of salicylaldehydes, phenols, and active methylene compounds.- Modify reaction conditions to disfavor side reactions. For instance, in the Perkin reaction, using a molar excess of the anhydride can improve the yield.[4]
Formation of Impurities or Side Products - Reaction temperature is too high, leading to decomposition or side reactions.[1][4]- Incorrect ratio of reactants.- Presence of moisture or other contaminants.- The catalyst is not selective enough.- Lower the reaction temperature and monitor for byproducts using techniques like TLC or GC-MS.- Optimize the molar ratios of the reactants.[10]- Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere if necessary.- Select a more selective catalyst or add a co-catalyst to improve selectivity.
Difficulty in Product Purification - The product is co-eluting with starting materials or byproducts during chromatography.- The product is an oil and does not crystallize.- The product is poorly soluble in common recrystallization solvents.- For chromatographic purification, try different solvent systems or use a different stationary phase (e.g., alumina instead of silica gel).[11] High-speed counter-current chromatography can also be an effective purification method.[12]- If the product is an oil, try trituration with a non-polar solvent to induce crystallization. Seeding with a small crystal of the pure product can also help.- A mixed solvent system can be used for recrystallization.[13] Dissolving the crude product in a good solvent and then adding a poor solvent until turbidity is observed can induce crystallization upon cooling.[13]
Reaction Fails to Go to Completion - Insufficient catalyst amount or activity.- Reversible reaction equilibrium.- Short reaction time.- Increase the catalyst loading or use a more active catalyst.[2]- If the reaction is reversible, consider removing a byproduct (e.g., water) as it forms to drive the equilibrium towards the product.- Extend the reaction time and monitor the progress by TLC or other analytical methods.
Charring or Darkening of the Reaction Mixture - Reaction temperature is too high.- Strong acid catalysts causing decomposition of starting materials or product.- Reduce the reaction temperature.[1]- Use a milder catalyst or a lower concentration of the strong acid. Heterogeneous catalysts can sometimes mitigate this issue.[4][14]

Frequently Asked Questions (FAQs)

1. Which is the best method for synthesizing a specific coumarin derivative?

The choice of synthesis method depends on the desired substitution pattern of the coumarin.

  • Pechmann Condensation: Generally used for the synthesis of coumarins from phenols and β-ketoesters. It is versatile and often gives good yields.[15][16]

  • Perkin Reaction: A classic method for synthesizing the parent coumarin from salicylaldehyde and acetic anhydride.[16][17]

  • Knoevenagel Condensation: Suitable for synthesizing 3-substituted coumarins from o-hydroxybenzaldehydes and active methylene compounds.[5][18][19]

  • Wittig Reaction, Claisen Rearrangement, and other methods can also be employed for specific coumarin derivatives.[16]

2. How do I choose the right catalyst for my coumarin synthesis?

Catalyst selection is crucial for optimizing the reaction.

  • Pechmann Reaction: Often requires acid catalysts. While strong mineral acids like sulfuric acid are traditional, solid acid catalysts such as zeolites, montmorillonite clays (K-10, KSF), and ion-exchange resins are often preferred for their ease of separation, reusability, and potentially milder reaction conditions.[4][15][20][21] Lewis acids like ZnCl₂, FeCl₃, and AlCl₃ are also commonly used.[2]

  • Perkin Reaction: Typically uses a weak base like sodium acetate.[16]

  • Knoevenagel Condensation: Usually catalyzed by weak bases such as piperidine or pyridine, but other catalysts like L-proline have also been used effectively.[5][18]

3. What is the optimal temperature for coumarin synthesis?

The optimal temperature is highly dependent on the specific reaction, reactants, and catalyst used. It is essential to perform optimization studies. Generally, temperatures can range from room temperature to over 150°C.[1][5] While higher temperatures can increase the reaction rate, they can also lead to side product formation and decomposition.[1] Monitoring the reaction at different temperatures is key to finding the best balance between reaction rate and yield.

4. How can I improve the yield of my coumarin synthesis?

Several factors can be adjusted to improve the yield:

  • Catalyst: Optimize the type and amount of catalyst.[2]

  • Solvent: Screen different solvents or consider solvent-free conditions.[2][8]

  • Temperature and Reaction Time: Systematically vary these parameters.[1]

  • Reactant Ratio: Adjust the stoichiometry of the reactants.[10]

  • Work-up and Purification: Ensure an efficient work-up procedure to minimize product loss.[11]

5. My product is impure after the reaction. What are the best purification techniques for coumarins?

Common purification techniques for coumarins include:

  • Recrystallization: A primary method for purifying solid products. Finding the right solvent or solvent mixture is key.[13]

  • Column Chromatography: Effective for separating the desired coumarin from impurities. Silica gel is a common stationary phase, and the mobile phase can be optimized using thin-layer chromatography (TLC).[11][22]

  • Acid-Base Extraction: For coumarins with acidic or basic functional groups, this can be a simple and effective purification step.[11]

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that can be very effective for purifying coumarins from complex mixtures.[12]

Quantitative Data Summary

Table 1: Optimization of Catalyst Loading for Pechmann Condensation

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Zn₀.₉₂₅Ti₀.₀₇₅O5567
Zn₀.₉₂₅Ti₀.₀₇₅O10Not Specified88
Zn₀.₉₂₅Ti₀.₀₇₅O15Not Specified88
Data sourced from a study on the synthesis of coumarin via Pechmann condensation.[2]

Table 2: Effect of Solvent on Pechmann Condensation Yield

SolventReaction Time (h)Yield (%)
Dichloromethane (DCM)824
Ethyl Acetate816
AcetonitrileNot Specified37
Data from the same study on Pechmann condensation.[2]

Experimental Protocols

Protocol 1: General Procedure for Pechmann Condensation using a Solid Acid Catalyst

  • To a round-bottom flask, add the phenol (1 equivalent), the β-ketoester (1-1.2 equivalents), and the solid acid catalyst (e.g., 10 mol% Zn₀.₉₂₅Ti₀.₀₇₅O).[2]

  • The reaction can be performed neat (solvent-free) or in a suitable solvent.[2][8]

  • Heat the reaction mixture to the optimized temperature (e.g., 80-130°C) with stirring.[7][15]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, if a solvent was used, remove it under reduced pressure.

  • If the catalyst is solid, it can be filtered off and washed with a suitable solvent.[14]

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.[13][15]

Protocol 2: General Procedure for Knoevenagel Condensation for Coumarin Synthesis

  • In a suitable flask, dissolve the o-hydroxybenzaldehyde (1 equivalent) and the active methylene compound (e.g., diethyl malonate, 1-1.5 equivalents) in a solvent such as ethanol.[5]

  • Add a catalytic amount of a base, such as piperidine or L-proline.[5][18]

  • Stir the reaction mixture at the optimized temperature (e.g., room temperature to 90°C).[5][18]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into cold water or an acidic solution to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Further purify the product by recrystallization or column chromatography.

Visualizations

Experimental_Workflow_Pechmann cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Phenol Phenol ReactionVessel Heating & Stirring (Optimized Temp & Time) Phenol->ReactionVessel BetaKetoester β-Ketoester BetaKetoester->ReactionVessel Catalyst Acid Catalyst Catalyst->ReactionVessel Filtration Catalyst Removal (Filtration) ReactionVessel->Filtration Purification Purification (Recrystallization/ Chromatography) Filtration->Purification Product Pure Coumarin Purification->Product

Caption: Workflow for Pechmann Condensation.

Troubleshooting_Low_Yield Start Low or No Yield Catalyst Check Catalyst (Type, Loading, Activity) Start->Catalyst Conditions Optimize Conditions (Temp, Time, Solvent) Start->Conditions Reagents Verify Reagent Quality Start->Reagents SideReactions Investigate Side Reactions Start->SideReactions Solution1 Screen Catalysts Catalyst->Solution1 Solution2 Systematic Variation Conditions->Solution2 Solution3 Use Pure Starting Materials Reagents->Solution3 Solution4 Modify Conditions to Minimize Byproducts SideReactions->Solution4 End Improved Yield Solution1->End Solution2->End Solution3->End Solution4->End

References

Technical Support Center: HPLC Separation of Coumarin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of coumarin isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating coumarin isomers?

The most frequently used stationary phase for the separation of coumarin isomers is a reversed-phase octadecylsilyl (C18) column.[1] C18 columns provide effective separation for a wide range of coumarin derivatives through hydrophobic interactions.[1][2][3] Core-shell C18 columns can also be used to achieve efficient separation with lower backpressure compared to traditional fully porous sub-2 µm particle columns.[2]

Q2: What are the typical mobile phases used for coumarin isomer separation?

Typical mobile phases consist of a mixture of water and an organic solvent, most commonly acetonitrile or methanol.[1][3][4] To improve peak shape and resolution, especially for phenolic coumarins, the aqueous portion of the mobile phase is often acidified with acetic acid, phosphoric acid, or trifluoroacetic acid (TFA).[1][2][3][4] Both isocratic and gradient elution methods are employed depending on the complexity of the sample matrix.[2][3][4]

Q3: What is the optimal UV detection wavelength for coumarin analysis?

Due to the conjugated system in their chemical structure, coumarins have significant UV absorption.[1] The optimal detection wavelength is typically in the range of 280 nm to 330 nm.[1][2][3] A photodiode array (PDA) detector is often used to monitor multiple wavelengths simultaneously, which can aid in compound identification and purity assessment.[1] For higher sensitivity, a fluorescence detector can be used for certain coumarins.[2][5]

Q4: How can I prepare complex samples (e.g., plant extracts, food matrices) for analysis?

Sample preparation is crucial to remove interfering compounds and protect the HPLC column. Common techniques include:

  • Liquid-Liquid Extraction (LLE): Used to extract coumarins from plasma or other liquid samples.[6]

  • Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex extracts, such as those from food or cosmetic samples.[2][7] C18 cartridges are often used for purification.[8]

  • Solvent Extraction: Methanol, often in an aqueous solution (e.g., 80% methanol), is a highly effective solvent for extracting coumarins from solid matrices like cinnamon or plant material.[1][8][9]

Troubleshooting Guides

Problem 1: Poor Resolution or Co-elution of Isomers

Poor separation between closely related coumarin isomers is a common challenge. The following steps can help improve resolution.

Answer:

To improve the resolution of coumarin isomers, a systematic approach to method optimization is required.

  • Optimize Mobile Phase Composition:

    • Gradient Elution: If using an isocratic method, switch to a gradient elution. A shallow gradient (e.g., a slow increase in the organic solvent percentage) can significantly improve the separation of closely eluting peaks.[2][3]

    • Organic Modifier: Try switching the organic solvent. For example, if you are using acetonitrile, try methanol, or vice versa. The different selectivity of these solvents can alter the elution order and improve separation.

    • Mobile Phase pH: For acidic or basic coumarins, adjusting the pH of the aqueous mobile phase can change the ionization state of the analytes and improve peak shape and resolution. Adding a small amount of acid like acetic or formic acid is a common practice.[2]

  • Adjust Column Parameters:

    • Stationary Phase: While C18 is standard, consider a column with different selectivity, such as a Phenyl-Hexyl or a C30 column, which may offer different interactions with the aromatic structure of coumarins.

    • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, though it may also reduce retention times. Maintain a stable temperature to ensure reproducibility.[3][6]

    • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the analysis time.[2][3]

  • Review Injection and Sample Preparation:

    • Injection Volume: Overloading the column can lead to broad, poorly resolved peaks.[10][11] Try reducing the injection volume or diluting the sample.

    • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to prevent peak distortion.

G start Poor Resolution of Isomers check_mobile_phase Optimize Mobile Phase? start->check_mobile_phase check_column Change Column Parameters? check_sample Review Sample/Injection? adjust_gradient Adjust Gradient Slope (Make it shallower) check_mobile_phase->adjust_gradient Yes change_organic Change Organic Solvent (e.g., ACN to MeOH) check_mobile_phase->change_organic Yes adjust_ph Adjust Mobile Phase pH (e.g., add Acetic Acid) check_mobile_phase->adjust_ph Yes adjust_gradient->check_column change_organic->check_column adjust_ph->check_column change_stationary_phase Try Different Stationary Phase (e.g., Phenyl-Hexyl) check_column->change_stationary_phase Yes adjust_temp Optimize Temperature check_column->adjust_temp Yes adjust_flow Decrease Flow Rate check_column->adjust_flow Yes change_stationary_phase->check_sample adjust_temp->check_sample adjust_flow->check_sample reduce_volume Reduce Injection Volume check_sample->reduce_volume Yes change_solvent Match Sample Solvent to Mobile Phase check_sample->change_solvent Yes end_node Resolution Improved reduce_volume->end_node change_solvent->end_node

Troubleshooting workflow for poor resolution.

Problem 2: My Chromatographic Peaks are Tailing

Peak tailing is a common form of peak asymmetry that can compromise resolution and the accuracy of quantification.[12]

Answer:

Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or by issues with the column or mobile phase.[13]

  • Secondary Silanol Interactions: This is a primary cause, especially for basic compounds.[13] Residual, un-capped silanol groups on the silica surface can interact strongly with analytes, causing tailing.

    • Solution 1: Lower Mobile Phase pH: Operate at a lower pH (e.g., 2.5-3.5) using an acidifier like formic or phosphoric acid. This protonates the silanol groups, minimizing unwanted secondary interactions.[10][13]

    • Solution 2: Use a Highly Deactivated Column: Modern columns are often end-capped to block residual silanols. Using a column specifically designed for good peak shape with basic compounds can resolve the issue.[12]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[10][11]

    • Solution: Dilute the sample or reduce the injection volume. If all peaks in the chromatogram are tailing, this is a likely cause.[11]

  • Column Degradation: A void at the column inlet or a partially blocked frit can cause peak distortion.[10][13]

    • Solution: First, try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[13]

  • Interfering Compound: A small, unresolved peak on the tail of the main peak can appear as tailing.

    • Solution: Use a higher efficiency column (smaller particles or longer length) or adjust the mobile phase to separate the co-eluting compound.[13] Using a mass spectrometer (MS) detector can help confirm if another compound is present.

G start Peak Tailing Observed cause1 Cause: Silanol Interactions start->cause1 cause2 Cause: Column Overload start->cause2 cause3 Cause: Column Degradation start->cause3 solution1a Solution: Lower Mobile Phase pH (e.g., to pH 3) cause1->solution1a solution1b Solution: Use End-Capped or High Purity Silica Column cause1->solution1b solution2a Solution: Reduce Injection Volume cause2->solution2a solution2b Solution: Dilute Sample cause2->solution2b solution3a Solution: Check for Voids/Blockage cause3->solution3a solution3b Solution: Replace Column cause3->solution3b

Causes and solutions for peak tailing.

Data & Protocols

Table 1: Example HPLC Method Parameters for Coumarin Separation

This table summarizes typical starting conditions for separating coumarin isomers based on published methods.[1][2][3][4]

ParameterCondition 1: IsocraticCondition 2: Gradient
Stationary Phase C18, 5 µm, 4.6 x 250 mm[3]Core-Shell C18, 5 µm, 4.6 x 100 mm[2]
Mobile Phase A 0.1% Phosphoric Acid in Water[4]1% Acetic Acid in Water[2]
Mobile Phase B Acetonitrile[4]Methanol with 1% Acetic Acid[2]
Composition 25% Acetonitrile / 75% Water[4]Gradient Program: [2]0-12 min: 20% to 45% B12-12.5 min: 45% to 100% B12.5-14 min: 100% B14-14.5 min: 100% to 20% B
Flow Rate 1.0 mL/min[3]1.0 mL/min[2]
Column Temp. 30 °C[3]23 °C[2]
Detection UV at 280 nm or 330 nm[2][3]DAD (190-400 nm)[2]
Injection Vol. 20 µL[2]20 µL[2]
Table 2: Example Method Validation Data

This table presents typical validation parameters from a validated HPLC method for coumarin analysis, demonstrating expected performance.

ParameterValue RangeReference
Linearity (r²) > 0.999[3][6]
Limit of Detection (LOD) 0.2 - 200 ng/mL[2][14]
Limit of Quantification (LOQ) 0.5 - 500 ng/mL[2][3][6][14]
Recovery 70% - 95%[2][6]
Intra- & Inter-day Precision < 15% RSD[3][6]
Experimental Protocol 1: General HPLC Method for Coumarin Separation

This protocol provides a starting point for developing a separation method for a mixture of coumarin standards.

  • Instrument & Column:

    • HPLC system with a UV/PDA detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.3% aqueous solution of acetic acid.[1] Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B: Use HPLC-grade methanol with 0.3% acetic acid.[1] Filter and degas.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Monitor at 320 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 35% B

      • 5-15 min: Linear gradient from 35% to 60% B

      • 15-20 min: Hold at 60% B

      • 20.1-25 min: Return to 35% B and equilibrate.

  • Standard Preparation:

    • Prepare individual stock solutions of coumarin isomers at 1 mg/mL in methanol.

    • Create a mixed working standard solution by diluting the stock solutions to a final concentration of 10 µg/mL in the initial mobile phase (35% B).[2]

  • Procedure:

    • Equilibrate the column with the initial mobile phase for at least 20 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the mixed standard solution and record the chromatogram.

    • Adjust the gradient as needed to improve the separation of any co-eluting isomers.

Experimental Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for cleaning up complex samples like plant extracts before HPLC analysis.[2]

  • Materials:

    • C18 SPE Cartridges (e.g., 500 mg, 3 mL).

    • Methanol, HPLC-grade.

    • Deionized Water.

    • Sample extract dissolved in an appropriate solvent.

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load 1-2 mL of the sample extract onto the cartridge. Ensure the sample is in a mostly aqueous solution to allow for binding to the C18 sorbent.

    • Pass the sample through the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing Step:

    • Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar, interfering compounds.

  • Elution:

    • Elute the retained coumarins from the cartridge with 3-5 mL of methanol into a clean collection tube.[8]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 500 µL) of the initial HPLC mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

References

Avoiding degradation of 4-Hydroxy-6-methyl-3-nitrocoumarin during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Hydroxy-6-methyl-3-nitrocoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The main factors contributing to the degradation of this compound are exposure to light (photodegradation), high pH (alkaline hydrolysis), and elevated temperatures (thermal degradation). The nitroaromatic and coumarin moieties of the molecule are susceptible to these conditions.

Q2: How should I properly store this compound powder and stock solutions?

A2: For long-term storage, the solid powder form of this compound should be stored at -20°C in a light-protected container. Stock solutions should be prepared in a suitable solvent (e.g., DMSO), aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C for up to six months. For short-term use, stock solutions can be kept at -20°C for up to one month.[1]

Q3: Can I work with this compound under normal laboratory lighting?

A3: It is highly recommended to minimize exposure to direct and ambient light. Nitroaromatic compounds can undergo photodegradation upon exposure to UV and even visible light.[2] Use amber-colored vials or wrap containers in aluminum foil and work in a shaded area or under low-light conditions whenever possible.

Q4: What is the optimal pH range for experiments involving this compound?

A4: To prevent hydrolysis of the coumarin ring, it is best to maintain a neutral to slightly acidic pH (pH 6-7). Alkaline conditions (pH > 8) can lead to the opening of the lactone ring, altering the compound's structure and properties.

Q5: Are there any solvents I should avoid when preparing solutions of this compound?

A5: While DMSO and DMF are commonly used, it is crucial to use high-purity, anhydrous grades of these solvents. The presence of water or impurities can facilitate degradation, especially during long-term storage. For aqueous buffers, ensure they are freshly prepared and degassed to remove oxygen, which can participate in oxidative degradation pathways.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Loss of fluorescence signal over time in a cellular imaging experiment. Photobleaching: The fluorophore is being destroyed by prolonged exposure to excitation light.- Reduce the intensity and duration of light exposure. - Use an anti-fade mounting medium. - Acquire images using shorter exposure times or by averaging multiple faint images.
Compound Degradation: The pH of the cell culture medium or lysis buffer is too high, or the experiment is run at a high temperature for an extended period.- Ensure the pH of all buffers and media is within the optimal range (pH 6-7). - Perform experiments at the lowest feasible temperature. - Include a positive control with freshly prepared compound to assess degradation.
Inconsistent results between experimental replicates. Inconsistent Storage/Handling: Aliquots of the stock solution may have undergone different numbers of freeze-thaw cycles.- Prepare single-use aliquots of the stock solution to avoid repeated freezing and thawing. - Ensure all experimental steps are performed consistently, especially regarding light exposure and incubation times.
Precipitation of the Compound: The compound may be coming out of solution in your aqueous experimental buffer.- Confirm the solubility of the compound in your final experimental buffer. - You may need to adjust the final concentration of the organic solvent (e.g., DMSO) to maintain solubility, but be mindful of its potential effects on your experimental system.
Appearance of unexpected peaks in HPLC or Mass Spectrometry analysis. Degradation Products: The compound has degraded into one or more new chemical species.- Analyze a freshly prepared sample as a reference. - Review your experimental protocol for potential exposure to high pH, excessive light, or high temperatures. - Consider performing a stability study under your specific experimental conditions to identify degradation products.

Data on Factors Affecting Stability

Table 1: Effect of pH on the Hydrolytic Stability of a Related 4-Hydroxycoumarin Derivative

pHTemperature (°C)Half-life (t½) in hours (Illustrative)
5.037> 48
7.437~ 24
9.037~ 4

This data is illustrative and intended to demonstrate the trend of decreased stability with increasing pH.

Table 2: Effect of Light Exposure on the Photodegradation of a Related Nitroaromatic Compound

Light SourceIntensityExposure Time (hours)Degradation (%) (Illustrative)
Ambient Lab LightLow24< 5%
Direct SunlightHigh4~ 30%
UV Lamp (365 nm)High1> 60%

This data is illustrative and highlights the sensitivity of nitroaromatic compounds to light, particularly UV radiation.

Experimental Protocols

To minimize degradation, it is crucial to follow carefully designed experimental protocols. Below is a generalized protocol for a fluorescence-based enzyme assay, which can be adapted for specific applications.

Protocol: Fluorescence-Based Phospholipase C Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on Phospholipase C (PLC) activity using a generic fluorescent substrate.

Materials:

  • This compound

  • Recombinant Phospholipase C (PLC) enzyme

  • Fluorescent PLC substrate (e.g., a substrate that becomes fluorescent upon cleavage by PLC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate co-factors like CaCl₂)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound in anhydrous DMSO.

    • Prepare serial dilutions of the inhibitor in the assay buffer. Keep the final DMSO concentration consistent across all wells and below 1%.

    • Prepare the PLC enzyme solution and the fluorescent substrate solution in the assay buffer at the desired concentrations. Protect the fluorescent substrate from light.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution (or vehicle control - DMSO in assay buffer)

      • PLC enzyme solution

    • Mix gently and pre-incubate for 15 minutes at room temperature, protected from light.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the fluorescent substrate solution to each well.

    • Immediately place the microplate in a fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific substrate used.

    • Take kinetic readings every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Logical Workflow for Troubleshooting Degradation

G Troubleshooting Workflow for Compound Degradation start Inconsistent or Unexpected Experimental Results check_storage Verify Proper Storage (-20°C powder, -80°C solution, light-protected) start->check_storage check_handling Review Experimental Handling (light exposure, temperature, pH) start->check_handling fresh_sample Analyze a Freshly Prepared Sample check_storage->fresh_sample Storage OK check_handling->fresh_sample Handling OK compare_results Compare Results with Fresh Sample fresh_sample->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed Discrepancy Found no_degradation No Degradation Detected (Investigate other experimental variables) compare_results->no_degradation No Discrepancy isolate_cause Isolate Cause of Degradation (Systematically test pH, light, temp.) degradation_confirmed->isolate_cause optimize_protocol Optimize Experimental Protocol (Modify conditions to minimize degradation) isolate_cause->optimize_protocol

Caption: A logical workflow to diagnose and address potential degradation of this compound.

Signaling Pathway: Inhibition of Phospholipase C

receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) g_protein Gq/11 or other activators receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 ip3 IP3 (Inositol trisphosphate) pip2->ip3 hydrolysis dag DAG (Diacylglycerol) pip2->dag hydrolysis er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) Activation dag->pkc ca_release Ca²⁺ Release er->ca_release inhibitor This compound inhibitor->plc

Caption: Inhibition of the Phospholipase C (PLC) signaling pathway by this compound.

References

Enhancing the stability of 4-Hydroxy-6-methyl-3-nitrocoumarin solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-6-methyl-3-nitrocoumarin solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound solutions?

A1: The stability of this compound, a phenolic nitroaromatic compound, is primarily influenced by several factors:

  • pH: Alkaline conditions can lead to the deprotonation of the hydroxyl group, forming a phenoxide ion which may be more susceptible to oxidation and degradation.[1][2][3] Acidic conditions might also affect stability, though phenolic compounds are generally more stable in acidic to neutral pH.[2]

  • Light Exposure: Coumarin derivatives can be susceptible to photodegradation. Exposure to UV or even ambient light over extended periods can cause structural changes and loss of activity.[4][5][6][7][8]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[9][10][11] Solutions should generally be stored at recommended cool temperatures.

  • Solvent: The choice of solvent can impact both the solubility and stability of the compound. While soluble in organic solvents like DMSO and ethanol, long-term stability in these solvents should be verified.[12] Aqueous solutions, especially at non-optimal pH, may lead to faster degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.

Q2: What is the expected shelf-life of a stock solution of this compound?

A2: The shelf-life of a stock solution is highly dependent on the solvent, concentration, and storage conditions (temperature and light exposure). For a related compound, 7-Hydroxy-4-methyl-8-nitrocoumarin, stock solutions in DMSO are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[13] It is crucial to perform your own stability assessment for your specific experimental conditions. A general procedure for determining the shelf-life of laboratory solutions involves periodic analysis to monitor for degradation.[14][15][16][17]

Q3: I am seeing a change in the color of my this compound solution. What could be the cause?

A3: A color change in your solution is often an indicator of chemical degradation. For phenolic nitroaromatic compounds, this can be due to oxidation or other degradation pathways, which can be accelerated by exposure to light, non-optimal pH, or high temperatures. It is recommended to prepare fresh solutions and protect them from light.

Q4: What are the common degradation pathways for nitroaromatic compounds like this?

A4: Nitroaromatic compounds can undergo degradation through several pathways, including the reduction of the nitro group to a nitroso, hydroxylamino, or amino group.[18][19][20][21] Additionally, the coumarin ring system can be susceptible to hydrolysis, particularly under alkaline conditions. Photodegradation can lead to complex structural rearrangements.

Troubleshooting Guides

Issue 1: Unexpected Degradation of the Compound in Solution
Symptom Possible Cause Suggested Solution
Loss of compound concentration over a short period.Photodegradation: The solution was exposed to ambient or UV light.- Prepare and store the solution in amber vials or wrap the container in aluminum foil.- Minimize exposure to light during experiments.
pH-related instability: The pH of the solution is not optimal.- Buffer the solution to a slightly acidic or neutral pH (e.g., pH 5-7).- Avoid highly alkaline conditions.
Thermal degradation: The solution was stored at an inappropriate temperature.- Store stock solutions at -20°C or -80°C.- Avoid repeated freeze-thaw cycles by preparing aliquots.
Oxidation: The solvent or other components in the solution are causing oxidation.- Use high-purity solvents.- Consider purging the solution with an inert gas (e.g., nitrogen or argon) before sealing and storing.
Microbial contamination: Growth of microorganisms in the solution.- Use sterile solvents and containers, especially for long-term storage of aqueous solutions.- Consider filtration through a 0.22 µm filter.
Issue 2: Poor or Inconsistent Results in HPLC Analysis
Symptom Possible Cause Suggested Solution
Peak Tailing - Interaction with acidic silanols on the HPLC column.- Incorrect mobile phase pH.- Use a high-purity silica column.- Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.- Adjust the mobile phase to a more acidic pH (e.g., pH 2.5-3.5) to suppress silanol ionization.[22]
Drifting Retention Times - Inconsistent mobile phase composition.- Temperature fluctuations.- Column not properly equilibrated.- Prepare fresh mobile phase and ensure it is well-mixed and degassed.[23]- Use a column oven to maintain a constant temperature.[23]- Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.[23]
Ghost Peaks - Contaminants in the mobile phase or from a previous injection.- Impurities in the sample.- Use high-purity solvents and additives.- Run a blank gradient to wash the column.- Ensure proper sample cleanup.[22]
Loss of Resolution - Column contamination or degradation.- Change in mobile phase composition.- Use a guard column to protect the analytical column.- Flush the column with a strong solvent.- Prepare fresh mobile phase.[23]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)

  • Calibrated analytical balance

  • Amber glass vials with Teflon-lined caps

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound in a clean, dry vial.

  • Add the appropriate volume of DMSO or EtOH to achieve the desired concentration (e.g., 10 mM).

  • Vortex or sonicate the solution until the solid is completely dissolved.

  • If desired, purge the vial with an inert gas (e.g., nitrogen) to displace oxygen.

  • Seal the vial tightly.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C or -80°C, protected from light.

Note: For aqueous experiments, it is recommended to first dissolve the compound in a minimal amount of organic solvent (like DMSO or ethanol) and then dilute it with the aqueous buffer.[12] Avoid storing aqueous solutions for extended periods.[12]

Protocol 2: Photostability Testing of a Solution

This protocol is adapted from the ICH Q1B guidelines for photostability testing and is suitable for a research laboratory setting.[4][5][6][7][8]

Objective: To assess the impact of light exposure on the stability of a this compound solution.

Materials:

  • Stock solution of this compound

  • Transparent vials (e.g., quartz or borosilicate glass)

  • Aluminum foil

  • Photostability chamber or a light source with controlled UV and visible light output

  • HPLC system for analysis

Procedure:

  • Prepare identical samples of the test solution in transparent vials.

  • Prepare a "dark control" sample by wrapping a vial completely in aluminum foil. This sample will be exposed to the same temperature conditions but protected from light.

  • Place the samples and the dark control in the photostability chamber.

  • Expose the samples to a light source that provides both visible and UV radiation. A common guideline is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6][8][24]

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each sample and the dark control.

  • Analyze the aliquots immediately by a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.

  • Compare the results from the light-exposed samples to the dark control to differentiate between photodegradation and thermal degradation.

Data Summary

Table 1: General Stability Profile of this compound Solutions
Condition Parameter Expected Stability Recommendation
pH Acidic (pH < 7)Generally More StableBuffer solutions to a slightly acidic or neutral pH for experiments.
Alkaline (pH > 7)Prone to DegradationAvoid unbuffered aqueous solutions and high pH conditions.
Light Exposed to UV/Visible LightSusceptible to PhotodegradationProtect solutions from light at all times using amber vials or foil.
DarkStableStore in the dark.
Temperature -80°C to -20°CHigh StabilityRecommended for long-term storage of stock solutions.
4°CModerate StabilitySuitable for short-term storage (days).
Room TemperatureLow StabilityAvoid prolonged storage at room temperature.
Solvent DMSO, EthanolGood short-term solubility and stabilityUse anhydrous solvents for stock solutions. Assess long-term stability.
Aqueous BuffersStability is pH-dependentPrepare fresh for experiments. Do not store for extended periods.

Visualizations

StabilityFactors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Compound This compound Solution Stability pH pH Compound->pH Light Light Exposure Compound->Light Temp Temperature Compound->Temp Solvent Solvent Choice Compound->Solvent Oxygen Oxygen Compound->Oxygen Degradation Degradation pH->Degradation Light->Degradation Temp->Degradation Solvent->Degradation Oxygen->Degradation Loss Loss of Activity Degradation->Loss Inconsistent Inconsistent Results Degradation->Inconsistent

Caption: Factors influencing the stability of this compound solutions.

HPLC_Troubleshooting_Workflow cluster_problems Identify the Problem cluster_causes_peak Potential Causes cluster_causes_rt Potential Causes cluster_causes_pressure Potential Causes cluster_causes_ghost Potential Causes start HPLC Problem Observed peak_shape Poor Peak Shape (Tailing, Fronting) start->peak_shape retention_time Retention Time Drift start->retention_time pressure Abnormal Pressure start->pressure ghost_peaks Ghost/Extra Peaks start->ghost_peaks cause_peak1 Column Issues peak_shape->cause_peak1 cause_peak2 Mobile Phase pH peak_shape->cause_peak2 cause_rt1 Temperature Fluctuation retention_time->cause_rt1 cause_rt2 Mobile Phase Composition retention_time->cause_rt2 cause_rt3 Flow Rate Inconsistency retention_time->cause_rt3 cause_pressure1 Blockage pressure->cause_pressure1 cause_pressure2 Leak pressure->cause_pressure2 cause_ghost1 Contamination ghost_peaks->cause_ghost1 cause_ghost2 Late Elution ghost_peaks->cause_ghost2 solution Implement Solution (e.g., Adjust pH, Check for Leaks, Flush Column, Prepare Fresh Mobile Phase) cause_peak1->solution cause_peak2->solution cause_rt1->solution cause_rt2->solution cause_rt3->solution cause_pressure1->solution cause_pressure2->solution cause_ghost1->solution cause_ghost2->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Photostability_Testing_Workflow start Start Photostability Test prep Prepare Samples: - Light-Exposed - Dark Control start->prep expose Expose to Light Source (ICH Q1B Guidelines) prep->expose analyze Analyze Samples at Time Points (Stability-Indicating HPLC) expose->analyze compare Compare Exposed vs. Dark Control analyze->compare decision Significant Degradation? compare->decision stable Compound is Photostable under Test Conditions decision->stable No unstable Compound is Photolabile. Implement Protective Measures. decision->unstable Yes

Caption: Experimental workflow for conducting a photostability study.

References

Technical Support Center: Characterization of Nitro Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of nitro compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving nitro compounds, presented in a question-and-answer format.

Mass Spectrometry (MS) Analysis

Q: Why am I observing unexpected or complex fragmentation patterns in the mass spectrum of my nitro compound?

A: The fragmentation of nitro compounds in tandem mass spectrometry can be complex due to competitive pathways. You may observe losses of radicals such as •OH, •NO, or •NO2, which can compete with the losses of corresponding molecules like HNO or HNO2. The chemical environment surrounding the nitro group significantly influences these fragmentation patterns. For instance, nitroalkenes can undergo complex cyclization before fragmenting, while nitroalkanes primarily show loss of the NO₂⁻ anion or neutral loss of HNO₂[1].

Q: My mass spectrum is particularly difficult to interpret for an ortho-substituted nitroaromatic compound. What could be the cause?

A: You are likely observing an "ortho effect," a known phenomenon in the mass spectrometry of aromatic nitro compounds[2]. This effect involves interaction between the ortho-substituent and the nitro group, leading to unique fragmentation pathways, such as the loss of a hydroxyl radical (•OH)[2]. These interactions can make the mass spectra of ortho isomers quite complicated compared to their meta and para counterparts[3].

Q: I suspect my nitro compound is being reduced to an amine in the ion source of the mass spectrometer. How can I confirm this?

A: Reduction in the ion source can occur, especially during chemical ionization (CI) mass spectrometry. For some trinitroaromatic compounds, using water as a reagent gas has been shown to produce [MH–30]⁺ ions, which corresponds to the reduction of a nitro group to an amine[3]. To confirm this, you could try a different ionization technique (e.g., electrospray ionization - ESI) if available, or analyze a standard of the corresponding amine to see if its fragmentation pattern matches the unexpected ions in your sample's spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: The chemical shifts in the ¹H and ¹³C NMR spectra of my aromatic nitro compound are not what I predicted based on simple electronegativity. Why?

A: The nitro group is strongly electron-withdrawing, which significantly influences the electronic structure of the molecule. In nitrobenzene, for example, the ortho protons (H2/H6) are the most deshielded, followed by the para proton (H4), and then the meta protons (H3/H5)[4]. This is due to the resonance effect of the nitro group, which creates a partial positive charge at the ortho and para positions[4][5]. However, in the ¹³C NMR spectrum, the para carbon is more deshielded than the ortho carbons, an effect that qualitative arguments often fail to predict accurately due to the dominance of the paramagnetic term in shielding for non-hydrogen atoms[4].

Q: I'm struggling with low sensitivity in my NMR experiment for a nitro compound. What are my options?

A: Low sensitivity is a common limitation of NMR spectroscopy[6][7]. To overcome this, you can try several approaches. Optimizing hardware, such as the magnetic coils, can improve the signal-to-noise ratio. Increasing the concentration of your analyte or using a higher-field NMR instrument will also enhance signal intensity[6].

Chromatography

Q: My nitro compounds are co-eluting or showing poor peak shape in reverse-phase HPLC. How can I improve the separation?

A: Co-elution of nitro compounds can be challenging. One approach is to adjust the pH of the mobile phase; for instance, using a lower pH (e.g., pH 3 with a phosphate buffer) can sometimes resolve co-eluting peaks on a standard C18 column[8]. If pH adjustment is insufficient, consider using a polar-embedded (PE) column, which can offer additional interactions like hydrogen bonding and improved shape selectivity[8]. For particularly difficult separations, mixed-mode columns that combine reverse-phase and ion-exchange characteristics may be effective[8].

HPLC_Troubleshooting Start Poor HPLC Separation of Nitro Compounds Adjust_pH Adjust Mobile Phase pH (e.g., lower to pH 3) Start->Adjust_pH Check_Resolution Resolution Improved? Adjust_pH->Check_Resolution Change_Column Switch to a Polar-Embedded (PE) Column Check_Resolution->Change_Column No Success Separation Achieved Check_Resolution->Success Yes Check_Resolution2 Resolution Improved? Change_Column->Check_Resolution2 Mixed_Mode Consider a Mixed-Mode Column Check_Resolution2->Mixed_Mode No Check_Resolution2->Success Yes Failure Further Method Development Needed Mixed_Mode->Failure

Caption: Workflow for troubleshooting poor HPLC separation.

Q: My nitroaldol product appears to be unstable on a silica gel TLC plate, showing signs of dehydration. How should I proceed with purification?

A: The acidity of standard silica gel can cause the degradation of sensitive compounds like nitroaldol products[9][10]. If you observe decomposition on a TLC plate, column chromatography on silica may also be problematic. You can first confirm the instability by running a 2D TLC[10]. If the compound is unstable, consider using a different stationary phase, such as neutral or basic alumina, or reverse-phase silica gel for your purification[10].

Sample Stability and Reactivity

Q: My nitro compound seems to be degrading during my experiment. What are the common causes?

A: Nitro compounds can be unstable under certain conditions. Many are thermally unstable and can decompose exothermically at high temperatures, a process that can be accelerated by impurities like strong acids[11][12][13]. Some nitroaromatic compounds are also photolabile and can undergo photoreduction or other photochemical reactions when exposed to light, particularly UV light[14][15]. Always check the thermal and photostability of your specific nitro compound and protect it from excessive heat and light as needed.

Q: I am trying to perform a reaction on another part of my molecule, but the nitro group is being unintentionally reduced. How can I prevent this?

A: Unwanted reduction of the nitro group is a common issue. The choice of reagents is critical. Many common reducing agents, like catalytic hydrogenation with Pd/C or strong hydrides like LiAlH₄, will readily reduce a nitro group[16][17]. If you need to perform a reduction elsewhere on the molecule while preserving the nitro group, you must choose a more chemoselective reagent. Conversely, if you want to selectively reduce the nitro group in the presence of other reducible functionalities, reagents like tin(II) chloride (SnCl₂) or iron/zinc in acidic media are often effective[16][17].

Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions when working with nitro compounds?

A: Due to their potential for thermal instability and explosive decomposition, safety is paramount[11][12][18]. An effective safety program includes proper handling procedures, well-designed equipment, and adequate ventilation, with totally enclosed systems being preferred[19]. Avoid contact with strong reducing agents, strong oxidizing agents, and strong bases during storage and transit[20]. Because many nitroaromatic compounds can be rapidly absorbed through the skin, appropriate personal protective equipment (PPE), including chemical-resistant gloves, is essential[19].

Q: Why are many aromatic nitro compounds yellow?

A: Many aromatic nitro compounds are yellow crystalline solids[21]. This color is due to electronic transitions within the molecule. The nitro group extends the conjugation of the aromatic system, causing the molecule to absorb light at longer wavelengths, often in the blue-violet region of the spectrum, which makes the compound appear yellow to our eyes[22]. The formation of colored charge-transfer complexes can also occur[22].

Q: What are the characteristic infrared (IR) spectroscopy bands for a nitro group?

A: The nitro group has two very characteristic and strong stretching bands in the IR spectrum. For nitroalkanes, these appear around 1550 cm⁻¹ (asymmetric stretch) and 1375 cm⁻¹ (symmetric stretch)[22]. For aromatic nitro compounds, these bands are found at slightly lower frequencies[21][22]. This distinctive two-band pattern is often easy to identify[23].

Quantitative Data

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups to Amines

ReagentTypical ConditionsAdvantagesDisadvantages
H₂ with Pd/C H₂ gas, Palladium on Carbon catalyst, various solventsHigh yield, clean reactionReduces many other functional groups (alkenes, alkynes, some carbonyls)[16]
H₂ with Raney Ni H₂ gas, Raney Nickel catalystEffective, can be used when dehalogenation is a concern with Pd/C[16]Also reduces many other functional groups
Fe in Acid Iron powder, acidic solvent (e.g., acetic acid, HCl)Mild, chemoselective for the nitro group in the presence of other reducible groups[16]Requires acidic conditions, workup can be tedious
Zn in Acid Zinc powder, acidic solvent (e.g., acetic acid, HCl)Mild, chemoselective for the nitro group[16]Requires acidic conditions
SnCl₂ Tin(II) chloride, solvent (e.g., ethanol, ethyl acetate)Mild, highly chemoselective for the nitro group, works well in the presence of many other functional groups[16][17][24]Stoichiometric amounts of tin salts are produced as waste
Na₂S Sodium sulfide in aqueous or alcoholic solutionCan sometimes selectively reduce one nitro group in a dinitro compound; useful when acidic or hydrogenation conditions are not tolerated[16]Generally does not reduce aliphatic nitro groups

Table 2: Characteristic Spectroscopic Data for Nitro Groups

Spectroscopic TechniqueFeatureTypical Range/ValueNotes
Infrared (IR) Asymmetric NO₂ Stretch1500-1570 cm⁻¹ (aromatic), 1530-1560 cm⁻¹ (aliphatic)Strong intensity[21][22][23]
Symmetric NO₂ Stretch1320-1370 cm⁻¹ (aromatic), 1340-1380 cm⁻¹ (aliphatic)Strong intensity[21][22][23]
¹³C NMR (Nitrobenzene) C-ipso (C-NO₂)~148 ppm
C-ortho~123.5 ppmShielded relative to meta and para carbons[4]
C-meta~129.4 ppm
C-para~134.7 ppmDeshielded relative to ortho and meta carbons[4]
¹H NMR (Nitrobenzene) H-ortho~8.25 ppmMost deshielded aromatic proton[4]
H-meta~7.56 ppmMost shielded aromatic proton[4]
H-para~7.71 ppm

Experimental Protocols

Protocol 1: Reduction of an Aromatic Nitro Compound using Tin(II) Chloride

This protocol provides a general method for the chemoselective reduction of an aromatic nitro group to a primary amine, which is useful for structural confirmation.

Materials:

  • Aromatic nitro compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Procedure:

  • Dissolve the aromatic nitro compound in a suitable solvent like ethanol or ethyl acetate in a round-bottom flask.

  • Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents).

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and carefully neutralize it by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8. Caution: CO₂ evolution may cause foaming.

  • Extract the aqueous mixture several times with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude amine product.

  • The product can be further purified by column chromatography or recrystallization.[16][24]

Protocol 2: Qualitative Test for the Presence of a Nitro Group (Zinc/Ammonium Chloride Reduction)

This test reduces the nitro group to a hydroxylamine, which can then be detected with an oxidizing agent like Tollens' reagent.

Materials:

  • Sample compound

  • 50% Ethanol

  • Ammonium chloride (NH₄Cl)

  • Zinc powder

  • Tollens' reagent (prepare fresh)

Procedure:

  • Dissolve approximately 50 mg of the sample compound in 1 mL of 50% ethanol in a test tube.

  • Add 50 mg of ammonium chloride and 50 mg of zinc powder.

  • Stir the mixture and heat it to boiling for 2-3 minutes.

  • Allow the mixture to cool and the zinc dust to settle.

  • Filter or carefully decant the supernatant into a separate test tube containing 1-2 mL of freshly prepared Tollens' reagent.

  • Observation: The formation of a grey or black precipitate (silver mirror) indicates a positive test, suggesting the presence of a reducible nitro group in the original compound[21][25].

Nitro_Reduction_Pathway Nitro R-NO₂ (Nitro Compound) Nitroso R-NO (Nitroso Compound) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: Stepwise reduction of a nitro group to an amine.

References

Validation & Comparative

Comparative Analysis of Analytical Methodologies for 4-Hydroxy-6-methyl-3-nitrocoumarin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the purpose of this guide, we will explore two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry, drawing parallels from validated methods for related nitrocoumarin and hydroxycoumarin compounds. The subsequent sections will outline hypothetical experimental protocols and performance characteristics that would be subject to rigorous validation.

Table 1: Postulated Performance Characteristics of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible (UV-Vis) Spectrophotometry
Linearity (R²)
> 0.999> 0.995
Limit of Detection (LOD) Lower (ng/mL range)Higher (µg/mL range)
Limit of Quantification (LOQ) Lower (ng/mL range)Higher (µg/mL range)
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Specificity High (Separation from related substances)Lower (Prone to interference)

Experimental Protocols

The following protocols are proposed based on established methods for analogous compounds and would require thorough validation for 4-Hydroxy-6-methyl-3-nitrocoumarin.

High-Performance Liquid Chromatography (HPLC) Method (Hypothetical)

This method is adapted from established protocols for the analysis of coumarin derivatives.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A gradient mixture of Acetonitrile and 0.1% Formic acid in Water. The gradient would need to be optimized to ensure adequate separation of the analyte from any impurities or degradation products.

Flow Rate:

  • 1.0 mL/min

Detection Wavelength:

  • To be determined by analyzing the UV spectrum of this compound. A wavelength of maximum absorbance would be selected.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters to be Assessed:

  • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte.

  • Linearity: Prepare a series of standard solutions at different concentrations and construct a calibration curve.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

UV-Visible Spectrophotometry Method (Hypothetical)

This method is based on the inherent UV absorbance of the coumarin scaffold.

Instrumentation:

  • UV-Visible Spectrophotometer.

Solvent:

  • A suitable solvent in which the compound is soluble and stable, and which does not interfere with the absorbance at the analytical wavelength (e.g., Methanol, Ethanol, or Acetonitrile).

Analytical Wavelength (λmax):

  • Determine the wavelength of maximum absorbance by scanning a solution of this compound across the UV-Vis spectrum.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the chosen solvent to prepare a stock solution of known concentration.

  • Prepare working standards by appropriate dilution of the stock solution.

Validation Parameters to be Assessed:

  • Linearity: Prepare a series of standard solutions and measure their absorbance to construct a calibration curve according to Beer-Lambert's law.

  • Accuracy: Perform recovery studies by analyzing samples with a known added amount of the analyte.

  • Precision: Determine the repeatability and intermediate precision by measuring the absorbance of multiple samples of the same concentration.

  • Specificity: While inherently less specific than HPLC, specificity can be partially assessed by analyzing potential interfering substances.

Method Comparison and Cross-Validation Workflow

A cross-validation study would be essential to compare the performance of the developed HPLC and UV-Vis methods. The following workflow outlines the key steps in such a study.

CrossValidationWorkflow cluster_method_dev Method Development & Validation cluster_cross_val Cross-Validation cluster_comparison Data Analysis & Comparison Dev_HPLC Develop & Validate HPLC Method Sample_Prep Prepare Identical Sample Sets Dev_HPLC->Sample_Prep Dev_UV Develop & Validate UV-Vis Method Dev_UV->Sample_Prep Analyze_HPLC Analyze Samples with HPLC Sample_Prep->Analyze_HPLC Analyze_UV Analyze Samples with UV-Vis Sample_Prep->Analyze_UV Compare_Results Compare Quantitative Results Analyze_HPLC->Compare_Results Analyze_UV->Compare_Results Stat_Analysis Statistical Analysis (e.g., t-test, Bland-Altman) Compare_Results->Stat_Analysis Conclusion Draw Conclusions on Method Comparability Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of HPLC and UV-Vis analytical methods.

Signaling Pathway (Illustrative Example)

While not directly related to analytical method cross-validation, understanding the potential biological context of a compound is crucial in drug development. The following is a hypothetical signaling pathway where a coumarin derivative might exert its effect, for illustrative purposes.

SignalingPathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response Coumarin 4-Hydroxy-6-methyl- 3-nitrocoumarin Coumarin->Kinase2 Inhibition

The Influence of Methyl and Nitro Groups on the Biological Activity of Coumarins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin, a versatile heterocyclic scaffold, has long been a subject of intense interest in medicinal chemistry due to its wide range of pharmacological activities. The strategic placement of substituents, such as methyl and nitro groups, on the coumarin nucleus can significantly modulate its biological profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of methyl and nitro-substituted coumarins, supported by quantitative data and detailed experimental methodologies.

Comparative Analysis of Biological Activity

The introduction of methyl and nitro groups onto the coumarin framework has been shown to influence a variety of biological activities, including antibacterial, antifungal, and anticancer effects. The position and nature of these substituents are critical in determining the potency and selectivity of the resulting derivatives.

A study on 3-arylcoumarins demonstrated that the presence of a nitro group at the C6 position of the coumarin moiety is generally more beneficial for antibacterial activity against Staphylococcus aureus than its presence on the 3-aryl ring.[1][2] For instance, a 6-nitro-3-(3-methylphenyl)coumarin was found to be a highly active compound.[1] In contrast, the presence of a bromo substituent at the same position in 3-aryl-6-nitrocoumarins was detrimental to the activity.[1]

Interestingly, the substitution pattern on the 3-aryl ring also plays a crucial role. Meta-substitutions on the aryl ring are generally more favorable than para-substitutions for antibacterial activity.[1][2] Specifically, a meta-methyl substituent was found to be the most active, followed by a meta-nitro group.[1]

Furthermore, the nitration of coumarin derivatives can lead to the formation of different isomers with varying biological activities. For example, the nitration of 7-hydroxy-4-methylcoumarin can yield both 6-nitro and 8-nitro isomers, with their relative yields being dependent on the reaction conditions.[3] These isomers have been shown to exhibit different levels of antibacterial and antifungal activity.[4][5] The reduction of these nitro-substituted coumarins to their corresponding amino derivatives can also alter their biological profiles.[4][5]

Quantitative Data Summary

The following table summarizes the antibacterial activity (Minimum Inhibitory Concentration, MIC) of a series of substituted 3-arylcoumarins against Staphylococcus aureus.

CompoundR1 (Coumarin Ring)R2 (3-Aryl Ring)MIC (µg/mL) vs. S. aureus
1 H4-NO2128
2 H4-CH3>512
3 6-NO2H128
4 6-NO23-NO232
5 6-NO24-NO2128
6 6-NO23-CH38
7 6-NO24-CH364

Data sourced from Matos, M. J., et al. (2013). Molecules, 18(2), 1394-1404.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the literature for the evaluation of substituted coumarins.

Synthesis of 3-Arylcoumarins

General Procedure for Perkin Reaction:

A mixture of the appropriately substituted salicylaldehyde and phenylacetic acid is treated with a dehydrating agent such as acetic anhydride and a base like triethylamine or sodium acetate. The reaction mixture is typically heated for several hours. After cooling, the product is precipitated by pouring the mixture into water. The crude product is then purified by recrystallization or column chromatography.[1][2]

Antibacterial Activity Assay

Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Bacterial Inoculum: A suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth (e.g., Mueller-Hinton broth) and its turbidity is adjusted to match a 0.5 McFarland standard.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations (e.g., from 512 to 1 µg/mL).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[1]

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural features of 3-arylcoumarins that influence their antibacterial activity against S. aureus.

SAR_Coumarins cluster_coumarin Coumarin Core cluster_substituents Substituent Effects on Antibacterial Activity Coumarin 3-Aryl Ring 6-Position Nitro_C6 NO2 at C6 (Generally Favorable) Coumarin:C6->Nitro_C6 Substitution Methyl_Meta_Aryl meta-CH3 on Aryl Ring (Favorable) Coumarin:C3->Methyl_Meta_Aryl Substitution Nitro_Meta_Aryl meta-NO2 on Aryl Ring (Moderately Favorable) Coumarin:C3->Nitro_Meta_Aryl Substitution Bromo_C6 Br at C6 (Unfavorable) Coumarin:C6->Bromo_C6 Substitution Para_Subst_Aryl para-Substitution on Aryl Ring (Less Favorable) Coumarin:C3->Para_Subst_Aryl Substitution

Caption: SAR of 3-Arylcoumarins for Antibacterial Activity.

Signaling Pathway and Experimental Workflow

The development of novel therapeutic agents often involves understanding their mechanism of action at a molecular level. While the precise signaling pathways for many substituted coumarins are still under investigation, their antibacterial activity is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane. The following diagram illustrates a generalized experimental workflow for the synthesis and evaluation of these compounds.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Substituted Salicylaldehydes & Phenylacetic Acids) Reaction Perkin Reaction Start->Reaction Purification Purification (Recrystallization/ Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Screening Antibacterial Screening (e.g., Disk Diffusion) Characterization->Screening Synthesized Coumarins MIC MIC Determination (Microdilution Method) Screening->MIC SAR Structure-Activity Relationship Analysis MIC->SAR

Caption: Workflow for Synthesis and Evaluation of Coumarins.

References

A Comparative Benchmarking Study on the Synthesis of 4-Hydroxy-6-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different synthetic methodologies for 4-Hydroxy-6-methyl-3-nitrocoumarin, a coumarin derivative with potential applications in drug discovery. The performance of conventional thermal synthesis is benchmarked against greener, energy-efficient ultrasound and microwave-assisted methods. Supporting experimental data, detailed protocols, and visual representations of the synthetic workflows and a relevant biological pathway are presented to aid researchers in selecting the most suitable method for their needs.

Quantitative Data Summary

The following table summarizes the key performance indicators for the different synthetic routes to this compound. The data for the conventional method is an estimation based on typical yields for Pechmann condensation and subsequent nitration. The ultrasound-assisted method data is based on reported values for a closely related analog, and the microwave-assisted method is a projection based on similar reported syntheses.

MethodKey StepsCatalyst/ReagentsReaction TimeOverall Yield (%)Environmental Impact
Conventional Thermal Synthesis 1. Pechmann Condensation2. Nitration1. ZnCl₂, POCl₃2. HNO₃, H₂SO₄~42 hours~55-65High (long reaction time, harsh acids)
Ultrasound-Assisted Synthesis 1. Pechmann Condensation2. Nitration1. Fused ZnCl₂, POCl₃2. HNO₃, Acetic Acid~2 hours~75-85Low (reduced time, milder conditions)
Microwave-Assisted Synthesis 1. Pechmann Condensation2. Nitration1. FeF₃ (or other Lewis acid)2. HNO₃, H₂SO₄~20 minutes~80-90Very Low (rapid, solvent-free potential)

Experimental Protocols

Method 1: Conventional Thermal Synthesis

This method involves a two-step process starting with the Pechmann condensation to form the coumarin core, followed by nitration.

Step 1: Synthesis of 4-Hydroxy-6-methylcoumarin via Pechmann Condensation

  • A mixture of p-cresol (1 equivalent), malonic acid (1 equivalent), anhydrous zinc chloride (3 equivalents), and phosphorus oxychloride (3 equivalents) is prepared in a round-bottom flask.

  • The mixture is heated at 60-65°C for approximately 40 hours with continuous stirring.

  • After cooling to room temperature, the reaction mixture is carefully decomposed by the slow addition of water.

  • The resulting solid precipitate is collected by filtration.

  • The crude product is dissolved in a 10% aqueous sodium carbonate solution and then re-precipitated by acidification with dilute hydrochloric acid.

  • The purified 4-hydroxy-6-methylcoumarin is obtained by filtration and drying.

Step 2: Nitration of 4-Hydroxy-6-methylcoumarin

  • 4-Hydroxy-6-methylcoumarin (1 equivalent) is dissolved in concentrated sulfuric acid at 0°C in a flask equipped with a dropping funnel.

  • A nitrating mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid (1 equivalent) is added dropwise to the solution while maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.

  • The mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed with cold water until neutral, and recrystallized from ethanol to yield pure this compound.

Method 2: Ultrasound-Assisted Synthesis

This "green" chemistry approach utilizes ultrasonic irradiation to accelerate the reaction rates.

Step 1: Ultrasound-Assisted Pechmann Condensation

  • A mixture of p-cresol (1 equivalent), malonic acid (1 equivalent), fused zinc chloride (3 equivalents), and phosphorus oxychloride (3 equivalents) is placed in a sonication vessel.

  • The vessel is irradiated in an ultrasonic bath at a frequency of 35-40 kHz for approximately 1.5-2 hours.

  • Work-up follows the same procedure as the conventional thermal method (steps 3-6).

Step 2: Ultrasound-Assisted Nitration

  • 4-Hydroxy-6-methylcoumarin (1 equivalent) is mixed with glacial acetic acid and concentrated nitric acid in a sonication vessel.[1]

  • The mixture is irradiated in an ultrasonic bath for approximately 15-20 minutes.[1]

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is poured onto ice water to precipitate the product.

  • The solid is filtered, washed with water, and dried to obtain this compound.[1]

Method 3: Microwave-Assisted Synthesis

This method employs microwave irradiation for rapid and efficient synthesis, often under solvent-free conditions.

Step 1: Microwave-Assisted Pechmann Condensation

  • p-Cresol (1 equivalent), ethyl acetoacetate (1 equivalent), and a catalytic amount of a Lewis acid such as FeF₃ are mixed in a microwave-transparent vessel.

  • The mixture is irradiated in a microwave reactor at a power of 300-450W for 5-10 minutes.

  • After cooling, the reaction mixture is washed with water and the solid product is collected by filtration and recrystallized from ethanol.

Step 2: Microwave-Assisted Nitration

  • 4-Hydroxy-6-methylcoumarin (1 equivalent) is mixed with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid supported on silica gel) in a microwave-transparent vessel.

  • The mixture is irradiated in a microwave reactor for 2-5 minutes at a suitable power level.

  • The product is extracted from the reaction mixture using an appropriate solvent, and the solvent is evaporated to yield the final product.

Visualizations

Synthetic Workflow Comparison

G cluster_0 Conventional Thermal Synthesis cluster_1 Ultrasound-Assisted Synthesis cluster_2 Microwave-Assisted Synthesis a0 p-Cresol + Malonic Acid a1 Pechmann Condensation (ZnCl₂, POCl₃, 60-65°C, 40h) a0->a1 a2 4-Hydroxy-6-methylcoumarin a1->a2 a3 Nitration (HNO₃, H₂SO₄, 0°C to RT, 2h) a2->a3 a4 This compound a3->a4 b0 p-Cresol + Malonic Acid b1 Pechmann Condensation (Ultrasonic Bath, 2h) b0->b1 b2 4-Hydroxy-6-methylcoumarin b1->b2 b3 Nitration (HNO₃, Acetic Acid, Ultrasonic Bath, 15-20 min) b2->b3 b4 This compound b3->b4 c0 p-Cresol + Ethyl Acetoacetate c1 Pechmann Condensation (FeF₃, Microwave, 5-10 min) c0->c1 c2 4-Hydroxy-6-methylcoumarin c1->c2 c3 Nitration (Solid-supported nitrating agent, Microwave, 2-5 min) c2->c3 c4 This compound c3->c4

Caption: Comparative workflow of the three synthetic methods.

Anticoagulant Signaling Pathway of 4-Hydroxycoumarins

Many 4-hydroxycoumarin derivatives exhibit anticoagulant properties by inhibiting the Vitamin K cycle. This pathway is crucial for the post-translational modification of several clotting factors.

G cluster_0 Vitamin K Cycle cluster_1 Clotting Factor Activation VK_epoxide Vitamin K epoxide VK Vitamin K VK_epoxide->VK VKORC1 VK->VK_epoxide O₂ VKH2 Vitamin K hydroquinone VK->VKH2 VKORC1 Glu Inactive Clotting Factors (Glu residues) VKH2->Glu Gla Active Clotting Factors (Gla residues) Glu->Gla γ-glutamyl carboxylase Clotting Clotting Gla->Clotting Promotes inhibitor 4-Hydroxycoumarin Derivatives inhibitor->VK_epoxide Inhibition inhibitor->VK Inhibition

Caption: Inhibition of the Vitamin K cycle by 4-hydroxycoumarins.

References

Replicating Published Results for 4-Hydroxycoumarin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published data on the biological activities of 4-hydroxycoumarin derivatives. It is designed to assist researchers in replicating and building upon existing findings by offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the quantitative data from various studies on the anticancer, antioxidant, and antimicrobial activities of selected 4-hydroxycoumarin derivatives.

Table 1: Anticancer Activity of 4-Hydroxycoumarin Derivatives
CompoundCell LineIC50 (µM)Reference
Coumarin-pyrazole hybrid 35HepG22.96 ± 0.25[1]
SMMC-77212.08 ± 0.32[1]
U873.85 ± 0.41[1]
H12995.36 ± 0.60[1]
4-hydroxycoumarin derivative 115SMMC-77216 ± 1.4[1]
Bel-74028 ± 2.0[1]
MHCC977 ± 1.7[1]
Hep3B9 ± 2.0[1]
Compound VI (4-methyl coumarin derivative)CCRF-CEM (Leukemia)62.71[2]
HOP-92 (Non-small-cell lung)23.78[2]
HCC-2998 (Colon)34.14[2]
Geiparvarin derivative VHL60 (Promyelocytic leukemia)0.5 ± 0.02[2]
Pyrano[3,2-c]coumarin 4abHCT116 (Colon)< 10[3]
Table 2: Antioxidant Activity of 4-Hydroxycoumarin Derivatives (DPPH Radical Scavenging)
CompoundInhibition Percentage (%)IC50Reference
3-(4-methylbenzoyl)-4-hydroxycoumarin (a)52.13 ± 1.04-[4]
3-(4-chlorobenzoyl)-4-hydroxycoumarin (b)67.38 ± 0.30-[4]
3-(4-nitrobenzoyl)-4-hydroxycoumarin (c)72.68 ± 0.37-[4]
3-(3,5-dinitrobenzoyl)-4-hydroxycoumarin (d)78.13 ± 0.60-[4]
4-hydroxy-6-methoxy-2H-chromen-2-one (4a)-0.05 mM[5][6]
Ascorbic Acid (Standard)-0.06 mM[5][6]
Butylated Hydroxytoluene (BHT) (Standard)-0.58 mM[5][6]
Table 3: Antimicrobial Activity of 4-Hydroxycoumarin Derivatives (Zone of Inhibition in mm)
CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
4a6.36 ± 0.1625.60 ± 0.0493.61 ± 0.1765.64 ± 0.021[7][8]
4b7.29 ± 0.3395.53 ± 0.4593.35 ± 0.2265.55 ± 0.042[7][8]
4h7.10 ± 0.5445.11 ± 0.1833.95 ± 0.2264.94 ± 0.494[7][8]
4j6.46 ± 1.7254.53 ± 0.2613.83 ± 0.7915.40 ± 0.049[7][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key intermediate and for the biological assays cited in this guide.

Synthesis of 3-Acetyl-4-hydroxycoumarin

This protocol describes a common method for the synthesis of 3-acetyl-4-hydroxycoumarin, a versatile intermediate for the preparation of various 4-hydroxycoumarin derivatives.

Materials:

  • 4-hydroxycoumarin

  • Glacial acetic acid

  • Phosphorus oxychloride (POCl₃)

  • Ice-water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Combine 120 g of 4-hydroxycoumarin with 600 ml of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to boiling.

  • Add 380 ml of phosphorus oxychloride dropwise over 60 minutes while maintaining the reflux.

  • Continue to heat the reaction mixture at reflux for an additional 30 minutes.

  • Allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 4 liters of ice-water.

  • Collect the resulting crystalline precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with water.

  • Dry the product in a vacuum oven at 50°C to yield 3-acetyl-4-hydroxycoumarin.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HepG2, HCT116)

  • Culture medium (specific to the cell line)

  • 4-hydroxycoumarin derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-well spectrophotometer (ELISA reader)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Seed the cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the 4-hydroxycoumarin derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • 4-hydroxycoumarin derivatives

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or BHT (as a positive control)

  • 96-well microtiter plates or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the 4-hydroxycoumarin derivatives and the positive control in methanol.

  • In a 96-well plate, add a specific volume of each sample dilution.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against concentration.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile swabs

  • Sterile cork borer or pipette tips

  • 4-hydroxycoumarin derivatives (dissolved in a suitable solvent)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test bacteria.

  • Uniformly spread the bacterial suspension over the surface of the nutrient agar plates using a sterile swab.

  • Aseptically punch wells (6-8 mm in diameter) into the agar plates.

  • Add a defined volume (e.g., 50-100 µL) of the 4-hydroxycoumarin derivative solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Mandatory Visualizations

PI3K/Akt/mTOR Signaling Pathway in Cancer

PI3K_Akt_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 pten PTEN pip3->pten Inhibition pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylation tsc TSC1/2 akt->tsc Inhibition mtorc2 mTORC2 mtorc2->akt Phosphorylation rheb Rheb tsc->rheb Inhibition mtorc1 mTORC1 rheb->mtorc1 Activation downstream Cell Growth, Proliferation, Survival mtorc1->downstream coumarin 4-Hydroxycoumarin Derivatives coumarin->pi3k Inhibition coumarin->akt Inhibition coumarin->mtorc1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by 4-hydroxycoumarin derivatives.

General Workflow for Synthesis and Evaluation of 4-Hydroxycoumarin Derivatives

workflow start Starting Materials (e.g., 4-hydroxycoumarin, aldehydes) synthesis Chemical Synthesis (e.g., Knoevenagel condensation) start->synthesis purification Purification & Characterization (Crystallization, Chromatography, NMR, Mass Spec) synthesis->purification bio_assay Biological Evaluation purification->bio_assay anticancer Anticancer Assays (MTT, etc.) bio_assay->anticancer antioxidant Antioxidant Assays (DPPH, etc.) bio_assay->antioxidant antimicrobial Antimicrobial Assays (Agar Diffusion, etc.) bio_assay->antimicrobial data_analysis Data Analysis (IC50, Zone of Inhibition) anticancer->data_analysis antioxidant->data_analysis antimicrobial->data_analysis results Lead Compound Identification data_analysis->results

Caption: Workflow for the synthesis and biological screening of 4-hydroxycoumarin derivatives.

References

Independent Verification of the Biological Effects of 4-Hydroxy-6-methyl-3-nitrocoumarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential biological activities of 4-Hydroxy-6-methyl-3-nitrocoumarin with established therapeutic agents. Due to the limited direct experimental data on this compound, this analysis leverages data from the closely related analog, 4-Hydroxy-3-nitrocoumarin, to infer its potential biological profile. This guide presents a comparative assessment against two well-characterized drugs, Warfarin and Ciprofloxacin, to benchmark its potential anticoagulant and antibacterial activities, respectively.

Executive Summary

4-Hydroxycoumarin derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticoagulant, antibacterial, anti-inflammatory, and anticancer effects.[1][2] The subject of this guide, this compound, belongs to this versatile family. While direct studies on this specific molecule are scarce, research on the analogous compound, 4-Hydroxy-3-nitrocoumarin, reveals promising antibacterial and cytotoxic properties.[3] This guide will compare these potential effects with the known mechanisms and efficacy of Warfarin, a widely used anticoagulant, and Ciprofloxacin, a broad-spectrum antibiotic.

Comparative Analysis of Biological Activities

The biological activities of this compound are inferred from its structural analog, 4-Hydroxy-3-nitrocoumarin. The primary activities of interest are antibacterial and cytotoxic effects. These are compared with the established activities of Warfarin (anticoagulant) and Ciprofloxacin (antibacterial).

Data Presentation
CompoundBiological ActivityTarget Organism/Cell LineQuantitative Data (IC50/Zone of Inhibition)Reference
4-Hydroxy-3-nitrocoumarin AntibacterialKlebsiella pneumoniaeZone of Inhibition: Not specified in abstract[3]
CytotoxicityA549 (Lung Cancer)Stronger inhibition than HeLa[3]
CytotoxicityHeLa (Cervical Cancer)Weaker inhibition than A549[3]
Warfarin AnticoagulantHuman (in vivo)Therapeutic Range: INR of 2.0-3.0[4]
Ciprofloxacin AntibacterialGram-positive & Gram-negative bacteriaMIC values vary by species (e.g., S. aureus, E. coli)[5]

Note: Data for this compound is inferred from 4-Hydroxy-3-nitrocoumarin.

Signaling Pathways and Mechanisms of Action

The distinct biological effects of these compounds are dictated by their unique interactions with cellular pathways.

This compound (Inferred)

Based on the activities of related coumarins, this compound likely exhibits a multi-target profile. Its antibacterial action may involve the disruption of bacterial cellular processes, while its cytotoxic effects could be mediated through the induction of apoptosis or inhibition of cancer-related signaling pathways.

Inferred_Coumarin_Activity Coumarin 4-Hydroxy-6-methyl- 3-nitrocoumarin BacterialCell Bacterial Cell Coumarin->BacterialCell Antibacterial Activity CancerCell Cancer Cell Coumarin->CancerCell Cytotoxic Activity Inhibition Inhibition of Cellular Processes BacterialCell->Inhibition Apoptosis Induction of Apoptosis CancerCell->Apoptosis

Caption: Inferred multifaceted biological activities of this compound.

Warfarin: Anticoagulation Pathway

Warfarin exerts its anticoagulant effect by inhibiting the Vitamin K epoxide reductase complex 1 (VKORC1).[3] This enzyme is crucial for the recycling of Vitamin K, a necessary cofactor for the synthesis of several clotting factors in the liver. By depleting active Vitamin K, Warfarin reduces the production of functional clotting factors II, VII, IX, and X.[3][6]

Warfarin_Pathway Warfarin Warfarin VKORC1 Vitamin K Epoxide Reductase (VKORC1) Warfarin->VKORC1 Inhibits VitK_active Vitamin K (reduced) VKORC1->VitK_active Produces VitK_inactive Vitamin K (oxidized) VitK_inactive->VKORC1 Substrate ClottingFactors_inactive Inactive Clotting Factors (II, VII, IX, X) VitK_active->ClottingFactors_inactive Activates ClottingFactors_active Active Clotting Factors ClottingFactors_inactive->ClottingFactors_active Coagulation Coagulation Cascade ClottingFactors_active->Coagulation Initiates

Caption: Mechanism of action of Warfarin in the Vitamin K cycle.

Ciprofloxacin: Antibacterial Action

Ciprofloxacin is a fluoroquinolone antibiotic that targets bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][7] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Ciprofloxacin leads to breaks in the bacterial DNA, ultimately causing cell death.[7][8]

Ciprofloxacin_Pathway Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Ciprofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Topo_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of action of Ciprofloxacin on bacterial DNA replication.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may need to be optimized depending on the exact experimental setup.

Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to qualitatively assess the antibacterial activity of a compound.

Workflow:

Antibacterial_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AgarPlate Prepare sterile nutrient agar plates Inoculation Inoculate the agar surface with the bacterial suspension AgarPlate->Inoculation BacterialCulture Prepare a standardized inoculum of the test bacterium BacterialCulture->Inoculation WellCreation Create wells in the agar using a sterile cork borer Inoculation->WellCreation CompoundAddition Add a known concentration of the test compound to the wells WellCreation->CompoundAddition Incubation Incubate the plates at 37°C for 24 hours CompoundAddition->Incubation MeasureZone Measure the diameter of the zone of inhibition around each well Incubation->MeasureZone

Caption: Workflow for the agar well diffusion antibacterial assay.

Detailed Steps:

  • Media Preparation: Prepare Mueller-Hinton agar and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculation: Evenly spread the bacterial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Diffusion: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration) into each well. A negative control (solvent) and a positive control (e.g., Ciprofloxacin) should be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[7]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow cluster_prep Cell Culture cluster_exp Treatment & Incubation cluster_analysis Measurement CellSeeding Seed cells into a 96-well plate and allow to attach CompoundTreatment Treat cells with varying concentrations of the test compound CellSeeding->CompoundTreatment Incubation1 Incubate for a defined period (e.g., 24, 48, 72 hours) CompoundTreatment->Incubation1 AddMTT Add MTT reagent to each well and incubate for 2-4 hours Incubation1->AddMTT AddSolvent Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals AddMTT->AddSolvent ReadAbsorbance Measure the absorbance at a specific wavelength (e.g., 570 nm) AddSolvent->ReadAbsorbance

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., A549, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.

Conclusion

While direct experimental evidence for the biological effects of this compound is not yet available, the known activities of its close analog, 4-Hydroxy-3-nitrocoumarin, suggest potential antibacterial and cytotoxic properties.[3] A thorough independent verification would require conducting the described experimental protocols to directly assess its efficacy and to elucidate its specific mechanisms of action. This comparative guide provides a framework for such an investigation, benchmarking against the well-established profiles of Warfarin and Ciprofloxacin. Further research into the signaling pathways affected by this compound is warranted to fully understand its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxy-6-methyl-3-nitrocoumarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of a Potentially Hazardous Compound

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. 4-Hydroxy-6-methyl-3-nitrocoumarin, a coumarin derivative containing a nitro group, requires careful consideration for its disposal due to the potential hazards associated with both the coumarin scaffold and the nitro functional group. This guide provides a procedural, step-by-step approach to ensure the safe and compliant disposal of this compound.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of related coumarin derivatives and nitro compounds. It is imperative to treat this compound as hazardous waste.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, a thorough risk assessment should be conducted. Based on the data for related compounds, this substance should be considered toxic if swallowed and may cause skin and eye irritation[1][2][3][4]. Aromatic nitro compounds can also be toxic and may have explosive properties[5][6].

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the compound[7].
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory Protection If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter[7]. Work should be conducted in a fume hood[8].

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is that it must not be disposed of down the drain or in regular trash[9][10][11]. It must be treated as hazardous chemical waste.

Experimental Protocol: Waste Collection and Segregation

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; for solids, a sturdy, sealable plastic or glass container is appropriate.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., toxic).

  • Segregation: Do not mix this compound with other waste streams unless compatibility is confirmed. In particular, avoid mixing with strong oxidizing agents or incompatible acids[8][11][12].

  • Collection of Pure Compound: Carefully transfer any unused or waste this compound solid into the designated hazardous waste container. Minimize dust generation during transfer[3].

  • Decontamination of Labware:

    • Gross Decontamination: Scrape or wipe any significant solid residue from labware into the hazardous waste container.

    • Solvent Rinse: Rinse the contaminated labware with a minimal amount of an appropriate organic solvent (e.g., acetone or ethanol). The resulting solvent rinse is now considered hazardous waste and must be collected in a separate, labeled "Hazardous Waste - Organic Solvent" container.

    • Aqueous Wash: After the solvent rinse, wash the labware with soap and water.

  • Spill Cleanup:

    • In case of a small spill, absorb the material with an inert, non-combustible absorbent such as sand or earth[13].

    • Carefully sweep or scoop the absorbed material into the hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Storage and Final Disposal

  • Temporary Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company or your institution's EHS department. Disposal will likely involve incineration at a permitted hazardous waste facility[1].

Diagram 1: Disposal Decision Workflow for this compound

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal start Start: Have 4-Hydroxy-6-methyl- 3-nitrocoumarin for disposal ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select labeled, compatible hazardous waste container ppe->container transfer Carefully transfer waste into container container->transfer decontaminate Decontaminate labware (Solvent rinse -> Aqueous wash) transfer->decontaminate collect_rinse Collect solvent rinse as hazardous waste decontaminate->collect_rinse storage Store sealed container in a designated secure area decontaminate->storage collect_rinse->storage contact_ehs Contact Environmental Health & Safety (EHS) for pickup storage->contact_ehs end End: Waste disposed of by licensed professionals contact_ehs->end

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.